molecular formula C16H14Cl2FN3S B15614162 SKF-86002 dihydrochloride

SKF-86002 dihydrochloride

货号: B15614162
分子量: 370.3 g/mol
InChI 键: GQQCNUNCYVXBTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKF-86002 dihydrochloride is a useful research compound. Its molecular formula is C16H14Cl2FN3S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQCNUNCYVXBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the p38 MAPK Inhibition Pathway of SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 dihydrochloride (B599025) is a potent, orally active compound widely recognized for its anti-inflammatory properties. This technical guide delves into the core mechanism of SKF-86002, focusing on its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The document provides a comprehensive overview of the p38 MAPK cascade, the specific inhibitory actions of SKF-86002, and its downstream consequences. Quantitative data on its inhibitory activities are presented, alongside detailed experimental protocols for assessing its efficacy. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows, providing a clear and concise reference for researchers in the field.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.

The canonical p38 MAPK pathway is a three-tiered kinase cascade:

  • MAPK Kinase Kinase (MAPKKK): Upstream kinases such as TAK1, ASK1, and MEKKs are activated by external stimuli.

  • MAPK Kinase (MAPKK): These activated MAPKKKs then phosphorylate and activate MKK3 and MKK6.

  • p38 MAPK: MKK3 and MKK6, in turn, dually phosphorylate and activate the four isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta).

Activated p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAP-K2) and mitogen- and stress-activated kinase 1 (MSK1), as well as transcription factors such as activating transcription factor 2 (ATF2). The phosphorylation of these downstream targets ultimately leads to the regulation of gene expression, including the synthesis of pro-inflammatory cytokines.

SKF-86002: Mechanism of Action

SKF-86002 functions as a multi-faceted inhibitor, with its primary anti-inflammatory effects attributed to the suppression of the p38 MAPK pathway. It is known to specifically target the p38α and p38β isoforms . By inhibiting these kinases, SKF-86002 prevents the phosphorylation and activation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of inflammatory mediators.

In addition to its action on the p38 MAPK pathway, SKF-86002 also exhibits inhibitory effects on other enzyme systems, contributing to its broad anti-inflammatory profile. It has been shown to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) , enzymes involved in the metabolism of arachidonic acid to prostaglandins (B1171923) and leukotrienes, respectively.

Quantitative Data on Inhibitory Activities

The following tables summarize the key quantitative data available for SKF-86002's inhibitory activities. While direct IC50 values for the kinase activity of individual p38 isoforms are not prominently available in the public literature, the data on its cellular effects provide a strong indication of its potency.

Table 1: Inhibition of Cytokine Production and Other Enzymes by SKF-86002

TargetSystemStimulantIC50Reference
IL-1 & TNF-α ProductionHuman MonocytesLipopolysaccharide (LPS)1 µM[1][2][3]
5-LipoxygenaseRat Basophilic Leukemia (RBL-1) cells-10 µM[1]
CyclooxygenaseRBL-1 cells-100 µM[1]
Prostaglandin H2 (PGH2) Synthasein vitro-120 µM[1]

Downstream Effects of SKF-86002-mediated p38 MAPK Inhibition

By inhibiting p38α and p38β, SKF-86002 effectively blocks the activation of key downstream effectors, leading to a reduction in the inflammatory response.

  • Inhibition of MAPKAP-K2: p38 MAPK is a primary activator of MAPKAP-K2. Inhibition of p38 by SKF-86002 would consequently prevent the phosphorylation and activation of MAPKAP-K2, which is involved in regulating the stability of pro-inflammatory mRNA transcripts.

  • Reduced Phosphorylation of ATF2: Activating Transcription Factor 2 (ATF2) is a transcription factor directly phosphorylated by p38 MAPK. This phosphorylation is crucial for its transcriptional activity, which regulates the expression of genes involved in inflammation and apoptosis. SKF-86002 treatment would lead to a decrease in ATF2 phosphorylation.

  • Decreased Activation of MSK1: Mitogen- and Stress-activated Kinase 1 (MSK1) is another kinase downstream of p38 MAPK. MSK1 is involved in chromatin remodeling and the transcriptional regulation of several genes, including those encoding anti-inflammatory cytokines. Inhibition of p38 by SKF-86002 would result in reduced MSK1 activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the inhibitory effects of SKF-86002 on the p38 MAPK pathway.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of SKF-86002 on the kinase activity of recombinant p38α.

Materials:

  • Recombinant active p38α enzyme

  • ATF2 (or a suitable peptide substrate)

  • ATP (γ-³²P-ATP for radioactive detection or cold ATP for non-radioactive methods)

  • SKF-86002 dihydrochloride

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radioactive assay)

  • Scintillation counter or phosphorimager (for radioactive assay)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)

  • Plate reader (for non-radioactive assay)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • SKF-86002 at various concentrations or DMSO as a vehicle control.

    • Recombinant active p38α enzyme.

    • Substrate (ATF2).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radioactive Method: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.

    • Non-Radioactive Method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the SKF-86002 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Inhibition of p38 MAPK Signaling

This protocol outlines a method to assess the ability of SKF-86002 to inhibit the phosphorylation of a downstream target of p38 MAPK (e.g., ATF2) in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other relevant cell type

  • Cell culture medium

  • Lipopolysaccharide (LPS) or other p38 MAPK activator

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATF2 (Thr71), anti-total-ATF2, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or stabilize overnight.

    • Pre-treat the cells with various concentrations of SKF-86002 or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with a p38 MAPK activator (e.g., 100 ng/mL LPS) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ATF2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation at each SKF-86002 concentration relative to the stimulated control.

    • Plot the data to determine the cellular IC50 value.

Mandatory Visualizations

p38 MAPK Signaling Pathway and Inhibition by SKF-86002

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) MAPKKK MAPKKK (e.g., TAK1, ASK1) MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAP-K2, MSK1) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors SKF-86002 SKF-86002 SKF-86002->p38 Response Inflammation (e.g., IL-1, TNF-α production) Downstream_Kinases->Response Transcription_Factors->Response

Caption: p38 MAPK signaling cascade and the point of inhibition by SKF-86002.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, SKF-86002) Setup_Reaction Set up Kinase Reaction in 96-well Plate Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Analyze_Data Analyze Data and Determine IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of SKF-86002 in an in vitro kinase assay.

Logical Relationship of SKF-86002's Multi-target Inhibition

Multi_Target_Inhibition p38_MAPK p38 MAPK (α/β) Cytokine_Production Pro-inflammatory Cytokine Production p38_MAPK->Cytokine_Production COX Cyclooxygenase (COX) Prostaglandin_Synthesis Prostaglandin Synthesis COX->Prostaglandin_Synthesis 5-LO 5-Lipoxygenase (5-LO) Leukotriene_Synthesis Leukotriene Synthesis 5-LO->Leukotriene_Synthesis Anti_Inflammatory_Effect Overall Anti-Inflammatory Effect Cytokine_Production->Anti_Inflammatory_Effect Prostaglandin_Synthesis->Anti_Inflammatory_Effect Leukotriene_Synthesis->Anti_Inflammatory_Effect SKF-86002 SKF-86002 SKF-86002->COX SKF-86002->5-LO

Caption: Multi-target inhibitory effects of SKF-86002 contributing to its anti-inflammatory properties.

References

SKF-86002 Dihydrochloride: A Technical Guide to its Cytokine Suppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 dihydrochloride (B599025) is a potent, orally active anti-inflammatory agent that has been instrumental in elucidating the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the cytokine suppressive effects of SKF-86002, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for easy comparison, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

SKF-86002 is a pyridinyl imidazole (B134444) compound that was initially identified as a dual inhibitor of cyclooxygenase and 5-lipoxygenase pathways of arachidonic acid metabolism.[1][2] However, its primary mechanism of anti-inflammatory action is now understood to be the inhibition of p38 MAPK, a key kinase involved in the biosynthesis of inflammatory cytokines.[3][4] This compound has been widely used as a research tool to investigate the role of p38 MAPK in various cellular processes, particularly in the context of inflammation and cytokine regulation.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

SKF-86002 exerts its cytokine-suppressive effects by inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[4][5] Upon activation, p38 MAPK phosphorylates downstream transcription factors and other proteins, leading to the increased transcription and translation of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4][6] SKF-86002 competitively binds to the ATP-binding pocket of p38 MAPK, thereby preventing its kinase activity and the subsequent downstream signaling events that lead to cytokine production.[1]

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activation Cascade p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors Phosphorylation SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibition Cytokine_mRNA Cytokine mRNA (TNF-α, IL-1, IL-6) Transcription_Factors->Cytokine_mRNA Increased Transcription Cytokine_Protein Cytokine Protein Cytokine_mRNA->Cytokine_Protein Translation

Caption: p38 MAPK Signaling Pathway Inhibition by SKF-86002.

Quantitative Data on Cytokine Suppression

SKF-86002 demonstrates potent and selective inhibition of pro-inflammatory cytokine production in various in vitro models. The following table summarizes the key quantitative data for its inhibitory activity in lipopolysaccharide (LPS)-stimulated human monocytes.

CytokineIC50 Value (µM)Cell TypeStimulusReference(s)
IL-11 - 2Human MonocytesLPS[7]
IL-11.3Human MonocytesLPS[2]
TNF-α1Human MonocytesLPS[2][3][8]
TNF-α5 - 8Human MonocytesLPS[7]
IL-6> 20Human MonocytesLPS[7]
IFN-A> 20Human MonocytesLPS[7]
g-CSF> 20Human MonocytesLPS[7]

Detailed Experimental Protocols

This section provides a representative protocol for assessing the cytokine suppressive effects of SKF-86002 in human peripheral blood monocytes (PBMCs).

Isolation of Human Peripheral Blood Monocytes
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes by plastic adherence. Plate PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) in a T75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

  • Cell Detachment: Add cold PBS containing 5 mM EDTA to the flask and incubate on ice for 15 minutes. Gently scrape the adherent monocytes and collect the cell suspension.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend in complete RPMI 1640 medium, and determine cell count and viability using a hemocytometer and trypan blue exclusion.

Cytokine Inhibition Assay
  • Cell Seeding: Seed the isolated human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.

  • Drug Treatment: Prepare serial dilutions of SKF-86002 dihydrochloride in complete RPMI 1640 medium. Add the desired concentrations of SKF-86002 to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO).

  • Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of SKF-86002 compared to the LPS-stimulated vehicle control. Determine the IC50 value using a non-linear regression analysis.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Cytokine Inhibition Assay cluster_analysis Data Analysis start Start: Whole Blood Collection isolate_pbmc Isolate PBMCs (Ficoll Gradient) start->isolate_pbmc enrich_monocytes Enrich Monocytes (Plastic Adherence) isolate_pbmc->enrich_monocytes count_cells Count and Assess Viability enrich_monocytes->count_cells seed_cells Seed Monocytes in 96-well Plate count_cells->seed_cells add_skf Add SKF-86002 (and Vehicle Control) seed_cells->add_skf incubate_drug Incubate (1 hour) add_skf->incubate_drug add_lps Add LPS (100 ng/mL) incubate_drug->add_lps incubate_lps Incubate (18-24 hours) add_lps->incubate_lps collect_supernatant Collect Supernatants incubate_lps->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa calculate_inhibition Calculate % Inhibition elisa->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End: Report Results determine_ic50->end

Caption: Experimental Workflow for Cytokine Inhibition Assay.

Conclusion

This compound remains a valuable pharmacological tool for investigating the intricate role of the p38 MAPK pathway in inflammatory processes. Its potent and selective inhibition of key pro-inflammatory cytokines such as TNF-α and IL-1 has provided significant insights into the molecular mechanisms of inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and immunology. Further investigation into the therapeutic potential of p38 MAPK inhibitors, guided by the foundational knowledge gained from compounds like SKF-86002, continues to be a promising area of research.

References

The Dual Inhibitory Role of SKF-86002 Dihydrochloride in Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 dihydrochloride (B599025), chemically known as 5-(4-pyridyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b)thiazole, is a potent anti-inflammatory agent that exerts its effects through the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism.[1][2] This compound also demonstrates inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cytokine biosynthesis pathway.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of SKF-86002, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis

Arachidonic acid, a polyunsaturated fatty acid, is metabolized via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450. The COX pathway leads to the production of prostaglandins (B1171923) and thromboxanes, while the LOX pathway is responsible for the synthesis of leukotrienes and hydroxyeicosatetraenoic acids (HETEs). These eicosanoids are potent lipid mediators involved in inflammation, pain, fever, and various other physiological and pathological processes.

SKF-86002 distinguishes itself by inhibiting key enzymes in both the COX and LOX pathways, thereby reducing the production of a broad spectrum of pro-inflammatory mediators.[1][2] This dual inhibitory action makes it a subject of significant interest for its potential therapeutic applications in inflammatory diseases.[6][7]

Quantitative Data: Inhibitory Potency of SKF-86002

The inhibitory activity of SKF-86002 has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SKF-86002 against key enzymes and cellular processes in the arachidonic acid cascade.

Target Enzyme/ProcessCell Type/PreparationIC50 (µM)Reference
Cyclooxygenase Pathway
Prostaglandin (B15479496) H2 (PGH2) SynthaseEnzyme Preparation120[1][2]
Prostanoid ProductionHuman Monocytes1[1][2]
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) Cells70[1][2]
Prostanoid ProductionRBL-1 Cell Sonicate100[1][2]
Lipoxygenase Pathway
5-HETE & diHETE GenerationRBL-1 Cell High-Speed Supernatant10[1][2]
Leukotriene B4 (LTB4) GenerationHuman Neutrophils20[1][2]
Leukotriene C4 (LTC4) GenerationHuman Monocytes20[1][2]
5-HETE ProductionRBL-1 Cells40[1][2]
Cytokine Production
IL-1 and TNF-α ProductionLPS-stimulated Human Monocytes1[3][4][5][6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying SKF-86002, the following diagrams have been generated using the DOT language.

Arachidonic Acid Metabolism and SKF-86002 Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation SKF86002 SKF-86002 SKF86002->COX Inhibits SKF86002->LOX Inhibits

Arachidonic Acid Metabolism and SKF-86002 Inhibition

Experimental Workflow for Assessing SKF-86002 Activity start Start cell_prep Prepare Target Cells (e.g., Human Monocytes, Neutrophils, RBL-1) start->cell_prep treatment Pre-incubate cells with varying concentrations of SKF-86002 cell_prep->treatment stimulation Stimulate cells with an agonist (e.g., A23187, LPS) to induce arachidonic acid metabolism treatment->stimulation incubation Incubate for a defined period stimulation->incubation harvest Harvest cell supernatants incubation->harvest analysis Quantify Prostaglandins (PGE2) and Leukotrienes (LTB4) using ELISA harvest->analysis data Calculate IC50 values analysis->data end End data->end

Experimental Workflow for Assessing SKF-86002 Activity

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of SKF-86002's role in arachidonic acid metabolism.

Cyclooxygenase (COX) Inhibition Assay in Human Monocytes

Objective: To determine the inhibitory effect of SKF-86002 on prostaglandin production in human monocytes.

Methodology:

  • Isolation of Human Monocytes:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for monocytes by adherence to plastic tissue culture plates for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Wash non-adherent cells with phosphate-buffered saline (PBS) to obtain a purified monocyte culture.

  • Cell Treatment and Stimulation:

    • Pre-incubate the adherent monocytes with varying concentrations of SKF-86002 dihydrochloride (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) for 30 minutes at 37°C.

    • Stimulate the cells with a suitable agonist, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to induce COX-2 expression and prostaglandin synthesis.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Prostaglandin E2 (PGE2):

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of SKF-86002 compared to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the SKF-86002 concentration and fitting the data to a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay in Human Neutrophils

Objective: To determine the inhibitory effect of SKF-86002 on leukotriene B4 (LTB4) generation in human neutrophils.

Methodology:

  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human blood using dextran (B179266) sedimentation followed by Ficoll-Hypaque density gradient centrifugation.

    • Lyse contaminating red blood cells with a hypotonic solution.

    • Resuspend the purified neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).

  • Cell Treatment and Stimulation:

    • Pre-incubate the neutrophils with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle for 15 minutes at 37°C.

    • Stimulate the cells with a calcium ionophore, such as A23187 (e.g., 5 µM), to activate 5-LOX.

    • Incubate for 10-15 minutes at 37°C.

  • Quantification of Leukotriene B4 (LTB4):

    • Terminate the reaction by adding ice-cold methanol (B129727) or by centrifugation.

    • Collect the supernatants.

    • Measure the LTB4 concentration using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each SKF-86002 concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Arachidonic Acid Metabolism in Rat Basophilic Leukemia (RBL-1) Cells

Objective: To assess the effect of SKF-86002 on both COX and LOX pathways in a single cell type.

Methodology:

  • Cell Culture:

    • Culture RBL-1 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment and Stimulation:

    • Harvest the RBL-1 cells and resuspend them in a buffer.

    • Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Stimulate the cells with A23187 (e.g., 1-5 µM) to initiate arachidonic acid metabolism.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Quantification of Prostanoids and 5-HETE:

    • Stop the reaction and collect the cell supernatants.

    • Measure the production of prostanoids (e.g., PGD2) and 5-HETE using specific ELISA kits or by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the percentage of inhibition for both prostanoid and 5-HETE production at each concentration of SKF-86002.

    • Determine the respective IC50 values.

Conclusion

This compound is a valuable research tool for investigating the roles of the cyclooxygenase and lipoxygenase pathways in inflammation and other disease processes. Its dual inhibitory mechanism, coupled with its activity against p38 MAPK, provides a multifaceted approach to modulating the inflammatory response. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar compounds. The provided visualizations of the signaling pathways and experimental workflows aim to enhance the understanding and practical application of this knowledge.

References

In Vitro Effects of SKF-86002 Dihydrochloride on Monocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of SKF-86002 dihydrochloride (B599025) on human monocytes. SKF-86002 is a potent anti-inflammatory agent that has been shown to modulate key monocytic functions, primarily through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes the quantitative data on its inhibitory effects on cytokine production, details the experimental protocols for studying these effects, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Inhibition of Cytokine Production

SKF-86002 has been demonstrated to be a potent inhibitor of pro-inflammatory cytokine production by human monocytes stimulated with lipopolysaccharide (LPS). The following tables summarize the 50% inhibitory concentrations (IC50) of SKF-86002 for various cytokines.

CytokineStimulusCell TypeIC50 (µM)Reference
Interleukin-1 (IL-1)LPSHuman Monocytes1.3 ± 0.5[1][2]
Interleukin-1 (IL-1)LPSHuman Monocytes~1[3][4][5]
Tumor Necrosis Factor-alpha (TNF-α)LPSHuman Monocytes5 - 8[6]
Tumor Necrosis Factor-alpha (TNF-α)LPSHuman Monocytes~1[3][4][5]
Alpha Interferon (IFN-α)LPSHuman Monocytes> 20[6]
Interleukin-6 (IL-6)LPSHuman Monocytes> 20[6]
Granulocyte-Colony Stimulating Factor (G-CSF)LPSHuman Monocytes> 20[6]

Note: The precise mechanism of action for the inhibition of IL-1 production is suggested to be post-transcriptional[1][7]. SKF-86002 has also been shown to inhibit the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism[2][3][4][5].

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of SKF-86002 on monocytes.

Isolation and Culture of Human Monocytes

Objective: To isolate primary human monocytes from peripheral blood for in vitro experiments.

Materials:

  • Fresh human whole blood collected in EDTA or heparin-containing tubes.

  • Ficoll-Paque PLUS.

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

  • Roswell Park Memorial Institute (RPMI) 1640 medium.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution.

  • Human Monocyte Isolation Kit (e.g., using negative selection magnetic beads).

Protocol:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in culture medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • (Optional, for higher purity) Isolate monocytes from the PBMC suspension using a negative selection magnetic bead-based kit according to the manufacturer's instructions. This method depletes non-monocytes, leaving a pure population of untouched monocytes.

  • Count the viable monocytes using a hemocytometer and trypan blue exclusion.

  • Seed the monocytes in tissue culture plates at a density of 1 x 10^6 cells/mL and allow them to adhere for 1-2 hours at 37°C in a 5% CO2 incubator before treatment.

Monocyte Stimulation and Treatment with SKF-86002

Objective: To stimulate monocytes to produce cytokines and assess the inhibitory effect of SKF-86002.

Materials:

  • Isolated human monocytes in culture.

  • Lipopolysaccharide (LPS) from E. coli.

  • SKF-86002 dihydrochloride.

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving SKF-86002.

  • Culture medium.

Protocol:

  • Prepare a stock solution of SKF-86002 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid toxicity.

  • Pre-incubate the adherent monocytes with varying concentrations of SKF-86002 for 1 hour at 37°C.

  • Add LPS to the cultures at a final concentration of 10-100 ng/mL to stimulate cytokine production.

  • Include appropriate controls: untreated cells (negative control) and cells treated with LPS and vehicle (DMSO) only (positive control).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect the culture supernatants by centrifugation to pellet any cells and debris.

  • Store the supernatants at -80°C until cytokine analysis.

Cytokine Quantification by ELISA

Objective: To measure the concentration of cytokines (e.g., IL-1β, TNF-α) in the culture supernatants.

Materials:

  • Human IL-1β and TNF-α ELISA kits.

  • Collected culture supernatants.

  • Wash buffer.

  • Substrate solution.

  • Stop solution.

  • Microplate reader.

Protocol:

  • Follow the instructions provided with the commercial ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody specific for the cytokine of interest.

  • Wash the plate and block non-specific binding sites.

  • Add the collected culture supernatants and a series of known cytokine standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add the detection antibody, which is typically biotinylated.

  • Incubate, then wash and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

  • Incubate, then wash and add the substrate solution. A color change will develop in proportion to the amount of bound cytokine.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the known standards and calculate the concentration of the cytokine in the experimental samples.

Mandatory Visualizations

Signaling Pathway of SKF-86002 Action in Monocytes

SKF86002_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/MKK6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors mRNA Pro-inflammatory Cytokine mRNA Transcription_Factors->mRNA Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) mRNA->Cytokines SKF86002 SKF-86002 SKF86002->Inhibition Inhibition->p38_MAPK

Caption: p38 MAPK signaling pathway inhibition by SKF-86002 in monocytes.

Experimental Workflow for Assessing SKF-86002 Effects

Experimental_Workflow Start Start: Isolate Human Monocytes from Peripheral Blood Culture Culture and Adhere Monocytes in 96-well Plates Start->Culture Pretreat Pre-treat with SKF-86002 (various concentrations) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate for 18-24 hours Stimulate->Incubate Collect Collect Culture Supernatants Incubate->Collect ELISA Quantify Cytokine Levels (IL-1β, TNF-α) via ELISA Collect->ELISA Analyze Data Analysis: Calculate IC50 Values ELISA->Analyze End End Analyze->End

Caption: In vitro workflow for evaluating SKF-86002's effect on monocytes.

References

A Technical Guide to the Effects of SKF-86002 Dihydrochloride on TNF-α and IL-1 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent, orally active small molecule inhibitor with significant anti-inflammatory properties. Primarily recognized as a p38 mitogen-activated protein kinase (MAPK) inhibitor, it also demonstrates inhibitory effects on cyclooxygenase and lipoxygenase pathways.[1][2][3] This guide provides an in-depth analysis of the mechanism by which SKF-86002 modulates the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for assessing its effects in vitro. The underlying signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for research and development applications.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

SKF-86002 exerts its primary anti-inflammatory effect by targeting the p38 MAPK, a critical kinase involved in the synthesis of inflammatory cytokines.[1][3][4] In immune cells such as monocytes, activation by stimuli like lipopolysaccharide (LPS) triggers a signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, regulates the transcription and translation of TNF-α and IL-1 mRNA. By inhibiting p38 MAPK, SKF-86002 effectively disrupts this cascade, leading to a significant reduction in the production of these key cytokines.[1][2][3]

Research indicates that for IL-1β, SKF-86002 has a dual inhibitory effect. It not only reduces the synthesis of the pro-IL-1β precursor at a post-transcriptional level but also inhibits the release of the mature cytokine from the cell.[5]

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MKK MAP Kinase Kinases (MKKs) TLR4->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) Transcription Gene Transcription (TNF-α & IL-1 mRNA) p38->Transcription Promotes Translation mRNA Translation (pro-TNF-α & pro-IL-1) Transcription->Translation SKF SKF-86002 SKF->p38 Inhibits G A Cell Seeding (Human Monocytes) B Pre-treatment (1 hr with SKF-86002 or Vehicle) A->B C Stimulation (Add LPS) B->C D Incubation (18-24 hrs, 37°C) C->D E Supernatant Collection (Centrifuge & Aspirate) D->E F Cytokine Quantification (ELISA for TNF-α & IL-1) E->F G Data Analysis (Calculate IC50) F->G

References

Beyond p38 MAPK: An In-depth Technical Guide to the Cellular Targets of SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 dihydrochloride (B599025) is widely recognized as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. However, a comprehensive understanding of its mechanism of action requires an exploration of its interactions with other cellular targets. This technical guide provides an in-depth analysis of the known cellular targets of SKF-86002 beyond p38 MAPK, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document serves as a critical resource for researchers employing SKF-86002 in their studies and for professionals involved in the development of kinase inhibitors, highlighting the importance of off-target profiling in drug discovery.

Introduction

SKF-86002 is a pyridinyl imidazole (B134444) compound that has been instrumental in elucidating the physiological and pathological roles of the p38 MAPK signaling cascade. Its anti-inflammatory properties are primarily attributed to the inhibition of p38 MAPK, which in turn suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][2][3] Nevertheless, the bioactivity of SKF-86002 is not exclusively confined to p38 MAPK. Emerging evidence indicates that this compound interacts with other enzyme families, including lipoxygenases, cyclooxygenases, and a variety of other protein kinases.[1][4] A thorough characterization of these off-target effects is paramount for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Quantitative Analysis of SKF-86002 Interactions

To facilitate a clear comparison of the potency of SKF-86002 against its various targets, the following tables summarize the available quantitative data.

Table 1: Inhibition of Lipoxygenase and Cyclooxygenase by SKF-86002
Target Enzyme/ProcessSystemMeasured OutputIC50 (μM)
5-LipoxygenaseRBL-1 cell high-speed supernatantdiHETE and 5-HETE generation10
5-LipoxygenaseHuman neutrophilsLeukotriene B4 (LTB4) generation20
5-LipoxygenaseHuman monocytesLeukotriene C4 (LTC4) generation20
5-LipoxygenaseRBL-1 cells5-HETE production40
Cyclooxygenase (PGH2 Synthase)Enzyme assayProstaglandin H2 (PGH2) synthase activity120
CyclooxygenaseRBL-1 cellsProstanoid production70
CyclooxygenaseRBL-1 cell sonicateProstanoid production100
CyclooxygenaseHuman monocytesProstanoid production1

Data sourced from Griswold DE, et al. Biochem Pharmacol. 1987.

Table 2: Interaction of SKF-86002 with Other Protein Kinases
Target KinaseInteraction TypeQuantitative Data
Pim1BindingNo kinase inhibition detected at 100 μM
ASK1BindingNo kinase inhibition detected at 100 μM
HCKBindingNo kinase inhibition detected at 100 μM
AMPKBindingNo kinase inhibition detected at 100 μM

Data interpreted from Nagashima et al., Acta Crystallogr D Biol Crystallogr, 2014, which reported binding but no significant inhibition at high concentrations.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols employed in the characterization of SKF-86002's cellular targets.

Lipoxygenase and Cyclooxygenase Inhibition Assays

The following protocols are based on the methodologies described by Griswold et al., 1987.

3.1.1. RBL-1 Cell 5-Lipoxygenase Activity Assay

  • Cell Preparation: Rat basophilic leukemia (RBL-1) cells are harvested and sonicated. A high-speed supernatant (10,000 x g) is prepared and used as the source of 5-lipoxygenase.

  • Assay Procedure: The supernatant is incubated with SKF-86002 at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Product Analysis: The reaction is terminated, and the products (dihydroxyeicosatetraenoic acid - diHETE, and 5-hydroxyeicosatetraenoic acid - 5-HETE) are extracted and quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of SKF-86002 that causes a 50% reduction in product formation (IC50) is calculated.

3.1.2. Human Neutrophil Leukotriene B4 (LTB4) Generation Assay

  • Cell Isolation: Human neutrophils are isolated from peripheral blood.

  • Assay Procedure: Neutrophils are pre-incubated with SKF-86002 at various concentrations, followed by stimulation with a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Product Analysis: The generated LTB4 is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is determined by plotting the percentage of LTB4 inhibition against the concentration of SKF-86002.

3.1.3. Prostaglandin H2 (PGH2) Synthase (Cyclooxygenase) Activity Assay

  • Enzyme Source: Purified PGH2 synthase (cyclooxygenase) is used.

  • Assay Procedure: The enzyme is incubated with SKF-86002 at various concentrations in the presence of necessary co-factors (e.g., heme, tryptophan). The reaction is initiated by the addition of arachidonic acid.

  • Product Analysis: The consumption of oxygen during the reaction is monitored using an oxygen electrode, or the formation of prostaglandins (B1171923) is measured by RIA or ELISA.

  • Data Analysis: The IC50 value is calculated based on the inhibition of enzyme activity.

Kinase Binding and Inhibition Assays

While specific quantitative inhibition data for SKF-86002 against Pim1, ASK1, HCK, and AMPK is not detailed in the public domain, the initial discovery of binding was made through co-crystallization and fluorescence. A common high-throughput method to assess kinase selectivity is the KINOMEscan™ assay. A representative protocol is outlined below.

3.2.1. KINOMEscan™ Competition Binding Assay (Representative Protocol)

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is quantified.

  • Assay Components:

    • DNA-tagged kinases (a large panel of different kinases).

    • Immobilized ligand beads.

    • SKF-86002 at various concentrations.

  • Assay Procedure:

    • The DNA-tagged kinase, immobilized ligand beads, and SKF-86002 are incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bead-bound kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be calculated from dose-response curves.

3.2.2. Fluorescence-Based Kinase Activity Assay (Representative Protocol)

  • Principle: This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a fluorescent peptide substrate.

  • Assay Components:

    • Recombinant kinase (e.g., Pim1, ASK1, HCK, or AMPK).

    • Fluorescently labeled peptide substrate specific for the kinase.

    • ATP.

    • SKF-86002 at various concentrations.

  • Assay Procedure:

    • The kinase and SKF-86002 are pre-incubated.

    • The reaction is initiated by the addition of the peptide substrate and ATP.

    • The change in fluorescence intensity, resulting from the phosphorylation of the peptide, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by plotting the percentage of inhibition of the kinase activity against the concentration of SKF-86002.

Signaling Pathways of Off-Target Kinases

Understanding the signaling pathways in which the off-target kinases are involved is crucial for predicting the potential biological consequences of SKF-86002 administration.

Pim1 Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. It is often upregulated in cancers.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylates Pim1 Pim1 STAT3_5->Pim1 induces transcription BAD BAD Pim1->BAD phosphorylates (inhibits apoptosis) p21 p21 Pim1->p21 phosphorylates (promotes proliferation) Cell_Survival Cell Survival BAD->Cell_Survival Proliferation Cell Proliferation p21->Proliferation ASK1_Signaling Stress Cellular Stress (Oxidative, ER Stress) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation HCK_Signaling Receptor Immune Receptors (e.g., TLRs, cytokine receptors) HCK HCK Receptor->HCK activates PI3K PI3K HCK->PI3K MAPK_ERK MAPK/ERK HCK->MAPK_ERK STAT5 STAT5 HCK->STAT5 Cell_Polarization Myeloid Cell Polarization PI3K->Cell_Polarization Migration Cell Migration MAPK_ERK->Migration Proliferation Proliferation STAT5->Proliferation AMPK_Signaling High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic activates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolic inhibits ATP_Production ATP Production Catabolic->ATP_Production ATP_Consumption ATP Consumption Anabolic->ATP_Consumption Off_Target_Workflow HTS High-Throughput Screening (e.g., KINOMEscan™) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assays (Biochemical) Hit_ID->Dose_Response Cell_Based Cell-Based Assays Dose_Response->Cell_Based Validation Validation of Off-Target Effect Cell_Based->Validation

References

The Dual Inhibitory Action of SKF-86002 Dihydrochloride on Lipoxygenase and Cyclooxygenase Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 dihydrochloride (B599025) is a potent, orally active anti-inflammatory agent that has garnered significant interest for its dual inhibitory effects on both the lipoxygenase (LOX) and cyclooxygenase (COX) pathways of arachidonic acid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of SKF-86002, presenting key quantitative data on its inhibitory activities, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation biology.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid (AA) cascade is a central component of the inflammatory process, leading to the production of potent lipid mediators, including prostaglandins (B1171923) and leukotrienes. The enzymes responsible for the initial steps in this cascade, cyclooxygenases (COX) and lipoxygenases (LOX), are key targets for anti-inflammatory drug development.

SKF-86002 dihydrochloride, chemically known as 5-(4-pyridyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo(2,1-b)thiazole dihydrochloride, has emerged as a significant compound due to its ability to inhibit both LOX and COX pathways.[1] This dual inhibition offers a broader spectrum of anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway. Beyond its effects on eicosanoid production, SKF-86002 is also recognized as a p38 MAP kinase inhibitor, contributing to its anti-inflammatory profile by modulating the synthesis of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2][3]

Mechanism of Action

SKF-86002 exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by inhibiting key enzymes in the arachidonic acid cascade and modulating intracellular signaling pathways.

Inhibition of the Cyclooxygenase (COX) Pathway

SKF-86002 inhibits the activity of cyclooxygenase, the enzyme responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. SKF-86002 has been shown to inhibit PGH2 synthase activity and the production of prostanoids in various cell types.[1][4]

Inhibition of the Lipoxygenase (LOX) Pathway

In addition to its effects on the COX pathway, SKF-86002 is a potent inhibitor of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. SKF-86002 has been demonstrated to inhibit the production of 5-HETE, LTB4, and LTC4 in various cellular systems.[1] While its effects on 5-LOX are well-documented, specific inhibitory data on other LOX isoforms, such as 12-LOX and 15-LOX, for SKF-86002 are not extensively reported in the available literature.

Inhibition of p38 MAP Kinase

SKF-86002 is also a known inhibitor of p38 mitogen-activated protein kinase (MAPK).[2][3] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, including IL-1 and TNF-α. By inhibiting p38 MAPK, SKF-86002 can suppress the synthesis of these key inflammatory mediators, further contributing to its overall anti-inflammatory efficacy.

Quantitative Data on Inhibitory Activity

The following tables summarize the reported IC50 values for this compound in various enzymatic and cellular assays.

Table 1: Inhibition of Cyclooxygenase Pathway by SKF-86002

Target/SystemMeasured EffectIC50 (µM)Reference
Prostaglandin H2 (PGH2) SynthaseEnzyme Activity120[1]
Rat Basophilic Leukemia (RBL-1) CellsProstanoid Production70[1]
RBL-1 Cell SonicateProstanoid Production100[1][4]
Human MonocytesProstanoid Production1[1]

Note: A specific COX-1/COX-2 selectivity ratio for SKF-86002 is not prominently available in the reviewed literature.

Table 2: Inhibition of Lipoxygenase Pathway by SKF-86002

Target/SystemMeasured EffectIC50 (µM)Reference
RBL-1 Cell High-Speed Supernatant5-HETE & diHETE Generation10[1]
RBL-1 Cells5-HETE Production40[1]
Human NeutrophilsLeukotriene B4 (LTB4) Generation20[1]
Human MonocytesLeukotriene C4 (LTC4) Generation20[1]

Note: Specific IC50 values for SKF-86002 against 12-LOX and 15-LOX are not well-documented in the available literature.

Table 3: Inhibition of Cytokine Production by SKF-86002

Cell TypeStimulusCytokine InhibitedIC50 (µM)Reference
Human MonocytesLipopolysaccharide (LPS)IL-1 and TNF-α1[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of SKF-86002 on the LOX and COX pathways.

5-Lipoxygenase (5-LOX) Activity Assay (Cell-Free)

Principle: This assay measures the activity of purified 5-LOX by monitoring the formation of its product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), from the substrate arachidonic acid. The product can be detected spectrophotometrically at 234 nm.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • This compound (inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of SKF-86002 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of SKF-86002 or vehicle control to the wells.

  • Add the purified 5-LOX enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer in kinetic mode.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Activity Assay (Cell-Free)

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 and then to PGH2 involves a peroxidase-mediated reduction. This activity can be monitored using a colorimetric or fluorometric probe.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of SKF-86002 in a suitable solvent.

  • In a 96-well plate, add the assay buffer, heme, and the colorimetric/fluorometric probe.

  • Add varying concentrations of SKF-86002 or vehicle control.

  • Add the purified COX enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the reaction rate and determine the IC50 value as described for the 5-LOX assay.

Cellular Leukotriene B4 (LTB4) Production Assay

Principle: This assay quantifies the amount of LTB4 released from stimulated inflammatory cells (e.g., human neutrophils) in the presence or absence of an inhibitor. LTB4 levels are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Isolated human neutrophils

  • Cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Calcium ionophore (e.g., A23187) as a stimulant

  • This compound

  • LTB4 ELISA kit

Procedure:

  • Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in cell culture medium.

  • Pre-incubate the cells with varying concentrations of SKF-86002 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulate the cells with a calcium ionophore to induce LTB4 production.

  • Incubate for an appropriate time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant.

  • Measure the concentration of LTB4 in the supernatant using an LTB4 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Prostaglandin E2 (PGE2) Production Assay

Principle: This assay measures the production of PGE2 from cells (e.g., human monocytes) stimulated with an inflammatory agent like lipopolysaccharide (LPS). PGE2 levels in the cell culture supernatant are quantified by ELISA.

Materials:

  • Isolated human monocytes or a suitable cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit

Procedure:

  • Culture the cells in a 96-well plate until they reach the desired confluence.

  • Replace the medium with fresh medium containing varying concentrations of SKF-86002 or vehicle control.

  • Pre-incubate for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

  • Incubate for a prolonged period (e.g., 24 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using a PGE2 ELISA kit following the manufacturer's protocol.

  • Determine the IC50 value by calculating the percentage of inhibition at each inhibitor concentration.

Visualizations

Signaling Pathways

Arachidonic_Acid_Cascade cluster_COX cluster_LOX Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 PLA2->Arachidonic_Acid Releases COX_Pathway Cyclooxygenase (COX) Pathway PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever LOX_Pathway Lipoxygenase (LOX) Pathway LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Chemotaxis Chemotaxis LTB4->Chemotaxis Bronchoconstriction Bronchoconstriction LTC4->Bronchoconstriction SKF_86002 SKF-86002 SKF_86002->COX1_COX2 Inhibits SKF_86002->LOX5 Inhibits

Caption: Dual inhibition of COX and 5-LOX pathways by SKF-86002.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Phosphorylates mRNA Pro-inflammatory Cytokine mRNA Transcription_Factors->mRNA Induces Transcription Cytokines IL-1, TNF-α mRNA->Cytokines Translation Inflammation Inflammation Cytokines->Inflammation SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by SKF-86002.

Experimental Workflows

Cellular_Assay_Workflow start Start cell_culture Culture Inflammatory Cells (e.g., Neutrophils, Monocytes) start->cell_culture pre_incubation Pre-incubate cells with SKF-86002 or vehicle cell_culture->pre_incubation stimulation Stimulate cells (e.g., A23187 for LTB4, LPS for PGE2) pre_incubation->stimulation incubation Incubate for a defined period stimulation->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection elisa Quantify mediator (LTB4 or PGE2) using ELISA supernatant_collection->elisa data_analysis Analyze data and determine IC50 elisa->data_analysis end End data_analysis->end

Caption: General workflow for cellular eicosanoid production assays.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the lipoxygenase and cyclooxygenase pathways in inflammation. Its dual inhibitory action, coupled with its ability to suppress p38 MAPK-mediated cytokine production, makes it a potent anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of dual LOX/COX inhibitors. Future investigations could focus on determining the precise selectivity of SKF-86002 for different LOX and COX isoforms and exploring its efficacy in a wider range of in vivo inflammatory models.

References

The Dual Threat of Arthritis and Pain: A Technical Guide to the Anti-arthritic and Analgesic Properties of SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 dihydrochloride (B599025), a potent and orally active p38 mitogen-activated protein kinase (MAPK) inhibitor, has demonstrated significant promise as a therapeutic agent for inflammatory conditions, particularly arthritis, and associated pain. This technical guide provides a comprehensive overview of the anti-arthritic and analgesic properties of SKF-86002, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its evaluation. Through its targeted inhibition of the p38 MAPK signaling pathway, SKF-86002 effectively modulates the production of pro-inflammatory cytokines and mediators of the arachidonic acid cascade, offering a dual approach to managing the complex pathology of arthritis and the debilitating symptom of pain. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-inflammatory and analgesic therapies.

Introduction

Arthritis encompasses a range of debilitating conditions characterized by joint inflammation, leading to chronic pain, stiffness, and progressive joint destruction. The underlying pathology involves a complex interplay of inflammatory cells, cytokines, and signaling pathways. A key player in this inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is activated by cellular stress and inflammatory stimuli, leading to the downstream production of critical inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Furthermore, this pathway is implicated in the synthesis of prostaglandins (B1171923) and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively, which are pivotal in both inflammation and the perception of pain.[3]

SKF-86002 dihydrochloride has emerged as a significant research compound due to its targeted inhibition of p38 MAPK.[4] By blocking this key signaling node, SKF-86002 offers a therapeutic strategy to simultaneously address the inflammatory processes driving arthritis and the resultant analgesic responses. This guide will delve into the preclinical evidence supporting the anti-arthritic and analgesic efficacy of SKF-86002.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

SKF-86002 exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the p38 MAPK signaling pathway. This pathway is a crucial transducer of inflammatory signals within the cell.

Inhibition of Pro-inflammatory Cytokine Production

Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the p38 MAPK pathway initiates a cascade that results in the increased production of pro-inflammatory cytokines. SKF-86002 has been shown to potently inhibit the LPS-stimulated production of TNF-α and IL-1β in human monocytes.[4]

Modulation of Arachidonic Acid Metabolism

The p38 MAPK pathway also plays a role in regulating the enzymes responsible for metabolizing arachidonic acid into pro-inflammatory eicosanoids. SKF-86002 has been demonstrated to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) mediated metabolism of arachidonic acid, thereby reducing the synthesis of prostaglandins and leukotrienes.[3]

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ext TNF-α TNFR TNFR TNFa_ext->TNFR IL1b_ext IL-1β IL1R IL-1R IL1b_ext->IL1R MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK TNFR->MAPKKK IL1R->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Arachidonic_Acid Arachidonic Acid p38_MAPK->Arachidonic_Acid Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK COX COX SKF_86002->COX LOX LOX SKF_86002->LOX Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Gene_Expression Gene Expression Transcription_Factors->Gene_Expression TNFa_gene TNF-α Gene_Expression->TNFa_gene IL1b_gene IL-1β Gene_Expression->IL1b_gene

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

Quantitative Data on Anti-arthritic and Analgesic Properties

The efficacy of SKF-86002 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of SKF-86002
TargetCell/SystemIC50 ValueReference
p38 MAPK -0.1 - 1 µM[4]
LPS-induced IL-1β Production Human Monocytes1 µM[4]
LPS-induced TNF-α Production Human Monocytes1 µM[4]
Cyclooxygenase (Prostanoid production) Human Monocytes1 µM[3]
Cyclooxygenase (PGH2 synthase) -120 µM[3]
5-Lipoxygenase (LTB4 generation) Human Neutrophils20 µM[3]
5-Lipoxygenase (LTC4 generation) Human Monocytes20 µM[3]
5-Lipoxygenase (5-HETE production) RBL-1 Cells40 µM[3]
Table 2: In Vivo Anti-arthritic and Anti-inflammatory Activity of SKF-86002
Animal ModelSpeciesDosing RegimenKey FindingsReference
Adjuvant-Induced Arthritis Lewis Rat10-90 mg/kg, p.o., daily for 22 daysSignificantly decreased hindleg volumes[4]
Carrageenan-Induced Paw Edema Rat/MouseNot specifiedInhibition of edema[3]

Note: Specific quantitative data on the analgesic effects of SKF-86002 in writhing and hot plate tests, and percentage inhibition in the carrageenan-induced paw edema model were not available in the searched literature.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-arthritic and analgesic properties of SKF-86002.

In Vivo Model: Adjuvant-Induced Arthritis in Rats

This model is widely used to study the pathophysiology of rheumatoid arthritis and to screen for potential anti-arthritic drugs.

Adjuvant_Arthritis_Workflow cluster_induction Arthritis Induction (Day 0) cluster_treatment Drug Administration cluster_assessment Assessment Induction Inject 0.1 mL of Complete Freund's Adjuvant (CFA) (heat-killed M. tuberculosis in paraffin (B1166041) oil) subcutaneously into the plantar surface of the left hind paw of Lewis rats. Treatment Administer SKF-86002 (e.g., 10, 30, 90 mg/kg) or vehicle orally, daily, starting from day 0 for 22 days. Induction->Treatment Paw_Volume Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., weekly). Treatment->Paw_Volume Clinical_Scoring Visually score the severity of arthritis in each paw (e.g., on a scale of 0-4 for erythema, swelling, and ankylosis). Treatment->Clinical_Scoring Histopathology At the end of the study, sacrifice animals and collect joint tissues for histopathological analysis (inflammation, cartilage, and bone erosion). Treatment->Histopathology

Caption: Experimental workflow for the adjuvant-induced arthritis model.

Protocol:

  • Animals: Male Lewis rats (150-200 g) are used.

  • Induction of Arthritis: On day 0, rats are lightly anesthetized, and arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the left hind paw.[5]

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at doses ranging from 10 to 90 mg/kg body weight.[4] Treatment is initiated on the day of adjuvant injection (day 0) and continued daily for 22 days. A control group receives the vehicle alone.

  • Assessment of Arthritis:

    • Paw Volume: The volume of both the injected and non-injected hind paws is measured using a plethysmometer on days 0, 7, 14, and 21. The increase in paw volume is an indicator of inflammation.

    • Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0 to 4, based on the degree of erythema, swelling, and joint rigidity.

    • Histopathology: At the end of the experiment (day 22), animals are euthanized, and the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage and bone erosion.

  • Data Analysis: Paw volume changes and arthritis scores are compared between the SKF-86002-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro Assay: LPS-Stimulated Cytokine Production in Human Monocytes

This assay is used to determine the inhibitory effect of SKF-86002 on the production of pro-inflammatory cytokines.

Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocyte_Culture Culture monocytes in appropriate medium (e.g., RPMI-1640 with 10% FBS). Isolation->Monocyte_Culture Preincubation Pre-incubate the monocytes with various concentrations of SKF-86002 or vehicle for 1 hour. Monocyte_Culture->Preincubation Stimulation Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Preincubation->Stimulation Supernatant_Collection Collect the cell culture supernatants. Stimulation->Supernatant_Collection ELISA Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits. Supernatant_Collection->ELISA

Caption: Workflow for LPS-stimulated cytokine production assay.

Protocol:

  • Cell Isolation and Culture:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Monocytes are further purified by adherence to plastic culture plates.

    • The adherent monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Inhibition Assay:

    • Monocytes are pre-incubated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

    • Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • The cells are incubated for an additional 4 to 24 hours.

  • Cytokine Measurement:

    • After the incubation period, the culture supernatants are collected and centrifuged to remove any cellular debris.

    • The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[6][7]

  • Data Analysis: The IC50 value (the concentration of SKF-86002 that causes 50% inhibition of cytokine production) is calculated from the dose-response curve.

In Vitro Assay: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

This assay determines the effect of SKF-86002 on the enzymatic activity of COX and LOX.

Protocol:

  • Enzyme Source:

    • For COX activity, either purified ovine COX-1 and human recombinant COX-2 enzymes or cell lysates from cells known to express these enzymes can be used.

    • For 5-LOX activity, human polymorphonuclear leukocytes (neutrophils) or a recombinant human 5-LOX enzyme can be utilized.[8]

  • COX Inhibition Assay (Example using a colorimetric assay):

    • The assay is performed in a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase.

    • The enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of SKF-86002 or vehicle for a short period.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The peroxidase activity, which is dependent on the PGG2 produced by COX, is measured by monitoring the oxidation of a chromogenic substrate (e.g., TMPD) spectrophotometrically.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the vehicle control.

  • 5-LOX Inhibition Assay (Example using LTB4 measurement):

    • Human neutrophils are isolated and resuspended in a buffer.

    • The cells are pre-incubated with various concentrations of SKF-86002 or vehicle.

    • The 5-LOX pathway is activated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid.

    • After a defined incubation period, the reaction is stopped, and the cells are lysed.

    • The amount of leukotriene B4 (LTB4) produced is quantified using a specific ELISA or by HPLC.[3]

    • The percentage of inhibition is calculated by comparing the amount of LTB4 produced in the presence of the inhibitor to the vehicle control.

  • Data Analysis: IC50 values are determined from the dose-response curves for both COX and 5-LOX inhibition.

Conclusion

This compound presents a compelling profile as a dual-action anti-arthritic and analgesic agent. Its targeted inhibition of the p38 MAPK signaling pathway provides a robust mechanism for suppressing the key inflammatory cytokines and enzymatic pathways that drive the pathology of arthritis and the sensation of pain. The quantitative data from in vitro and in vivo studies, although requiring further expansion in the context of analgesia, strongly support its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the efficacy of SKF-86002 and other p38 MAPK inhibitors. As the field of inflammatory disease research continues to evolve, targeted therapies like SKF-86002 hold the promise of more effective and specific treatments for patients suffering from arthritis and chronic pain.

References

Methodological & Application

Application Notes and Protocols for SKF-86002 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 dihydrochloride (B599025) is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.[1][2][3] It also exhibits inhibitory effects on cyclooxygenase and lipoxygenase pathways.[1][2] A primary application of SKF-86002 in cell culture is the suppression of pro-inflammatory cytokine production, particularly Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), making it a valuable tool for studying inflammatory pathways and for the development of anti-inflammatory therapeutics.[1][2][3][4][5]

Mechanism of Action

SKF-86002 primarily exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream activation of transcription factors and other proteins involved in the synthesis of inflammatory mediators. By blocking p38 MAPK, SKF-86002 can effectively reduce the production of cytokines at a post-transcriptional level for IL-1β.[6][7] The inhibition of cyclooxygenase and lipoxygenase also contributes to its anti-inflammatory profile.

Data Presentation

The inhibitory activity of SKF-86002 dihydrochloride has been quantified in various cell-based assays. The following table summarizes the reported 50% inhibitory concentrations (IC50) for key biological activities.

Target/ProcessCell TypeStimulantIC50 ValueReference
IL-1 ProductionHuman MonocytesLPS1-2 µM[4]
IL-1 ProductionHuman MonocytesLPS1.3 ± 0.5 µM[6]
TNF-α ProductionHuman MonocytesLPS5-8 µM[4]
IL-6 ProductionHuman MonocytesLPS>20 µM[4]
IFN-A ProductionHuman MonocytesLPS>20 µM[4]
g-CSF ProductionHuman MonocytesLPS>20 µM[4]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human Monocytic Cells (U937)

This protocol describes a method to assess the inhibitory effect of SKF-86002 on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated U937 cells.

Materials:

  • This compound

  • U937 cells (human monocytic cell line)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • DMSO (for stock solution)

  • ELISA kits for human TNF-α and IL-1β

Procedure:

  • Preparation of SKF-86002 Stock Solution:

    • Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture and Differentiation:

    • Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[8][9]

    • To differentiate U937 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10⁵ cells/mL in a 96-well plate.[10]

    • Add PMA to a final concentration of 10-100 ng/mL and incubate for 24-48 hours.[9][10]

    • After incubation, gently wash the cells twice with warm PBS to remove non-adherent cells and PMA.

    • Add fresh, serum-free RPMI-1640 to the adherent cells and incubate for a further 24 hours.

  • SKF-86002 Treatment and LPS Stimulation:

    • Prepare serial dilutions of SKF-86002 from the stock solution in serum-free RPMI-1640 to achieve final concentrations ranging from 0.1 µM to 20 µM.

    • Remove the medium from the differentiated U937 cells and add the medium containing the different concentrations of SKF-86002. Include a vehicle control (DMSO at the same final concentration as the highest SKF-86002 concentration).

    • Pre-incubate the cells with SKF-86002 for 1 hour at 37°C.

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Cytokines:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of SKF-86002 compared to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the SKF-86002 concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of p38 MAPK Inhibition by SKF-86002

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine_production Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK Cytokine_mRNA Cytokine mRNA (e.g., TNF-α, IL-1β) Transcription_Factors->Cytokine_mRNA Cytokine_Protein Cytokine Protein (TNF-α, IL-1β) Cytokine_mRNA->Cytokine_Protein

Caption: p38 MAPK signaling pathway inhibition by SKF-86002.

Experimental Workflow for Cytokine Inhibition Assay

experimental_workflow start Start cell_culture Culture & Differentiate U937 Cells with PMA start->cell_culture wash_cells Wash Cells with PBS cell_culture->wash_cells add_inhibitor Pre-incubate with SKF-86002 wash_cells->add_inhibitor stimulate_cells Stimulate with LPS add_inhibitor->stimulate_cells incubate Incubate for 18-24h stimulate_cells->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant elisa Perform ELISA for TNF-α and IL-1β collect_supernatant->elisa analyze_data Analyze Data & Determine IC50 elisa->analyze_data end End analyze_data->end

Caption: Workflow for assessing cytokine inhibition by SKF-86002.

References

Application Notes and Protocols: Optimal Concentration of SKF-86002 Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: SKF-86002 dihydrochloride (B599025) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in processes such as apoptosis, cell differentiation, and inflammation.[4][5][6][7] SKF-86002 exerts its anti-inflammatory effects by inhibiting p38 MAPK, which in turn suppresses the production of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][2][3][8] It also inhibits the lipoxygenase and cyclooxygenase pathways of arachidonic acid metabolism.[1][9] These application notes provide detailed information on the optimal concentrations and protocols for using SKF-86002 in various in vitro assays.

Data Presentation: In Vitro Efficacy of SKF-86002

The following tables summarize the effective concentrations and IC50 values of SKF-86002 in various in vitro models.

Table 1: Inhibition of Cytokine Production

Target Cell Line/SystemStimulantCytokine InhibitedIC50 ValueReference
Human MonocytesLipopolysaccharide (LPS)IL-11 µM[1][8]
Human MonocytesLipopolysaccharide (LPS)TNF-α1 µM[1][8]

Table 2: Enzyme Inhibition

Enzyme/PathwayCell Line/SystemIC50 ValueReference
p38 MAP Kinase-0.1 - 1 µM
5-LipoxygenaseRat Basophilic Leukemia (RBL-1) cells10 µM[8]
CyclooxygenaseRat Basophilic Leukemia (RBL-1) cells100 µM[8]
Prostaglandin H2 (PGH2) Synthase-120 µM[8][9]

Table 3: Other In Vitro Activities

ActivityCell Line/SystemEffective ConcentrationEffectReference
Apoptosis InhibitionDifferentiated HL-60 cells10 µMInhibits UV-induced apoptosis[2][3]
CD23 Expression InhibitionIL-4-treated U937 cells10 µMReduced CD23 levels[2][3]
COX-2 Expression InhibitionIL-1β-stimulated Synovial Fibroblasts10 µMSignificantly reduced COX-2 expression[10]

Experimental Protocols

Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human Monocytes

This protocol details the methodology for determining the inhibitory effect of SKF-86002 on TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • SKF-86002 dihydrochloride

  • DMSO (for dissolving SKF-86002)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed human monocytes (e.g., 1 x 10^6 cells/mL) in a 96-well plate and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of SKF-86002 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

  • Pre-treatment: Add the diluted SKF-86002 or vehicle control (medium with DMSO) to the cells and incubate for 1 hour at 37°C.

  • Stimulation: Induce cytokine production by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells. Carefully collect the supernatant for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of SKF-86002 relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: p38 MAPK Inhibition Assay (General Kinase Assay)

This protocol provides a general workflow for assessing the direct inhibitory activity of SKF-86002 on p38 MAPK.

Materials:

  • Recombinant active p38 MAPK enzyme

  • p38 MAPK substrate (e.g., ATF2)

  • ATP (radiolabeled or for use with a kinase activity kit)

  • Kinase assay buffer

  • This compound

  • DMSO

  • Microplate for kinase assays

  • Detection system (e.g., scintillation counter for radioactive assays or plate reader for colorimetric/luminescent assays)

Procedure:

  • Compound Preparation: Prepare serial dilutions of SKF-86002 in kinase assay buffer.

  • Reaction Setup: In a microplate, combine the kinase assay buffer, the p38 MAPK substrate, and the diluted SKF-86002 or vehicle control.

  • Enzyme Addition: Add the recombinant p38 MAPK enzyme to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction according to the specific assay format (e.g., by adding a stop solution).

  • Signal Detection: Measure the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive kits, this typically involves measuring absorbance or luminescence.

  • Data Analysis: Calculate the percentage of p38 MAPK inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response Stress_Stimuli Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1) Inflammatory_Cytokines->MAPKKK MKK MKK3/MKK6 MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Cytokine_Production Pro-inflammatory Cytokine Production Downstream_Kinases->Cytokine_Production Transcription_Factors->Cytokine_Production SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

Experimental Workflow Diagram

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis Cell_Culture 1. Seed Monocytes in 96-well plate Compound_Prep 2. Prepare SKF-86002 serial dilutions Stimulation 4. Stimulate with LPS (1 µg/mL) Cell_Culture->Stimulation Pre_treatment 3. Add SKF-86002 to cells (1-hour incubation) Incubation 5. Incubate for 18-24 hours Supernatant_Collection 6. Collect Supernatant Stimulation->Supernatant_Collection ELISA 7. Quantify TNF-α using ELISA Data_Analysis 8. Calculate % Inhibition and IC50 Value

Caption: Workflow for TNF-α inhibition assay using SKF-86002.

References

Application Notes and Protocols for Preparing SKF-86002 Dihydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SKF-86002 dihydrochloride (B599025) is a potent inhibitor of p38 MAP kinase, playing a crucial role in cellular responses to stress and inflammation.[1] It is widely used in pharmacological research to investigate inflammatory diseases, cancer progression, and neuroinflammatory disorders. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document provides a detailed protocol for preparing SKF-86002 dihydrochloride stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Chemical Name 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
Molecular Weight 370.27 g/mol [1][2]
Appearance Solid[3]
Purity ≥98% (HPLC)
Solubility in DMSO 33.33 mg/mL (90 mM) to 60 mg/mL (162 mM). Note: Hygroscopic DMSO can significantly impact solubility; use fresh, anhydrous DMSO.[4][5]
Storage of Powder -20°C for 3 years; 4°C for 2 years[3]
Storage of Stock Solution in DMSO -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[4][5]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (polypropylene or glass)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure the workspace is clean. Allow the this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.70 mg of the compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 370.27 g/mol x 1000 mg/g = 3.70 mg

  • Adding the Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a water bath or brief sonication can be used to aid the process.[4] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4][5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway involving p38 MAPK, the target of SKF-86002.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate SKF-86002 to RT B Weigh 3.70 mg SKF-86002 A->B C Add 1 mL Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C or -20°C E->F

Workflow for preparing SKF-86002 stock solution.

G cluster_pathway p38 MAPK Signaling Pathway Inhibition Stress Stress Stimuli (e.g., LPS, UV) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TF Transcription Factors (e.g., AP-1, NF-κB) p38->TF Cytokines Inflammatory Cytokines (IL-1, TNF-α) TF->Cytokines SKF86002 SKF-86002 SKF86002->p38

Inhibition of the p38 MAPK pathway by SKF-86002.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Troubleshooting

  • Precipitation upon storage: If the compound precipitates out of solution during storage, it may be due to the storage temperature being too high or the solution being supersaturated. Ensure proper storage at -20°C or -80°C. If the issue persists, consider preparing a lower concentration stock solution.

  • Difficulty in dissolving: As noted, the hygroscopic nature of DMSO can impede dissolution.[4] Always use fresh, anhydrous DMSO from a sealed container.[6] Gentle warming or sonication can also be beneficial.[4]

References

Advancing Inflammatory Disease Research: In Vivo Application Notes for SKF-86002 Dihydrochloride in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vivo administration of SKF-86002 dihydrochloride (B599025), a potent p38 MAPK inhibitor, in rat models of inflammation. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical studies of inflammatory diseases.

SKF-86002 dihydrochloride has demonstrated significant anti-inflammatory, anti-arthritic, and analgesic properties. Its primary mechanism of action is the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Quantitative Data Summary

The following tables summarize the quantitative data regarding the dosage and efficacy of this compound in a rat model of adjuvant-induced arthritis (AIA).

Table 1: In Vivo Dosage and Administration of this compound in Lewis Rats

ParameterDetailsReference
Animal Model Adjuvant-Induced Arthritis (AIA) in Lewis rats[1][2]
Dosage Range 10 - 90 mg/kg[1][2]
Administration Route Oral (p.o.)[1][2]
Frequency Daily[1][2]
Duration 22 days[1][2]

Table 2: Efficacy of this compound in the Rat Adjuvant-Induced Arthritis Model

EndpointObservationDosageReference
Paw Volume Significantly decreased hindleg volumes after adjuvant injection.10, 30, and 90 mg/kg[1]
Anti-arthritic Activity Demonstrated significant anti-arthritic effects.10 - 90 mg/kg[1][2]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in Lewis rats, a widely used model for studying rheumatoid arthritis.

Materials:

  • Lewis rats (male, 6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Tuberculin syringes with 26-gauge needles

  • Isoflurane or other suitable anesthetic

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.

  • Adjuvant Preparation: Ensure the CFA is at room temperature and vortex thoroughly to create a uniform suspension.

  • Induction of Arthritis:

    • Anesthetize the rat using isoflurane.

    • Inject 0.1 mL of the CFA emulsion intradermally into the base of the tail.

  • Monitoring:

    • Monitor the animals daily for the onset of arthritic symptoms, which typically appear 10-14 days post-induction.

    • Measure paw volume and/or thickness every 2-3 days to assess the progression of inflammation.

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle. While a specific vehicle for SKF-86002 was not identified in the searched literature, 0.5% w/v carboxymethyl cellulose is a common vehicle for oral gavage in rats. It is recommended to perform a small pilot study to ensure the stability and tolerability of the formulation.

  • Administration:

    • Administer the prepared suspension to the rats via oral gavage. The volume should not exceed 10 mL/kg body weight.

    • For the AIA model, treatment can be initiated either prophylactically (at the time of adjuvant injection) or therapeutically (after the onset of clinical signs).

Visualizing the Mechanism of Action

The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for evaluating SKF-86002 in the rat AIA model.

p38_MAPK_Signaling_Pathway LPS LPS / Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 dihydrochloride SKF_86002->p38_MAPK Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway Inhibition by SKF-86002.

Experimental_Workflow Start Start: Lewis Rats AIA_Induction Adjuvant-Induced Arthritis (AIA) Induction (Day 0) Start->AIA_Induction Grouping Randomization into Groups (Vehicle Control, SKF-86002) AIA_Induction->Grouping Treatment Daily Oral Administration (Vehicle or SKF-86002) Grouping->Treatment Monitoring Monitor Paw Volume & Clinical Score Treatment->Monitoring Daily Endpoint Endpoint Analysis (Day 22) (Cytokine levels, Histopathology) Monitoring->Endpoint

Caption: Workflow for Evaluating SKF-86002 in Rat AIA Model.

References

Application Notes and Protocols: SKF-86002 Dihydrochloride in a Murine Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, and progressive joint destruction. The murine collagen-induced arthritis (CIA) model is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1][2] SKF-86002 dihydrochloride (B599025) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[3][4] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators in the pathogenesis of RA.[5] Inhibition of p38 MAPK has been shown to reduce inflammation and joint damage in various arthritis models.[6]

These application notes provide a comprehensive overview and detailed protocols for the use of SKF-86002 dihydrochloride in the murine CIA model.

Mechanism of Action

SKF-86002 is an anti-inflammatory agent that functions as a dual inhibitor of lipoxygenase and cyclooxygenase pathways and, notably, as an inhibitor of the p38 MAPK signaling cascade.[3] In the context of arthritis, the inhibition of p38 MAPK is particularly relevant. This pathway, when activated by inflammatory stimuli, leads to the downstream activation of transcription factors that regulate the expression of key pro-inflammatory cytokines, including TNF-α and IL-1β.[5] By inhibiting p38 MAPK, SKF-86002 effectively downregulates the production of these cytokines, thereby reducing the inflammatory response, pannus formation, and subsequent cartilage and bone destruction characteristic of RA.[6][7]

LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Cytokines Inflammation Inflammation & Joint Destruction Cytokines->Inflammation SKF_86002 SKF-86002 SKF_86002->p38_MAPK

Fig. 1: Simplified signaling pathway of SKF-86002 action.

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis using bovine type II collagen in DBA/1 mice, a commonly used and susceptible strain.[6]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-30 gauge)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Monitoring:

    • Begin monitoring mice for signs of arthritis around day 24.

    • Assess and score arthritis severity 3-4 times per week.

Day0 Day 0 Primary Immunization (CII in CFA) Day21 Day 21 Booster Immunization (CII in IFA) Day0->Day21 Day24_28 Days 24-28 Onset of Arthritis Day21->Day24_28 Day28_42 Days 28-42 Therapeutic Window & Data Collection Day24_28->Day28_42

Fig. 2: Experimental workflow for the CIA model.
II. Preparation and Administration of this compound

Materials:

Procedure:

  • Preparation: Prepare a stock solution of SKF-86002 in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer SKF-86002 or vehicle control orally via gavage. A typical dosage range, based on studies with other arthritis models, is 10-90 mg/kg body weight, administered daily.[3]

  • Treatment Schedule:

    • Prophylactic: Begin treatment on the day of the primary immunization (Day 0) and continue throughout the study.

    • Therapeutic: Begin treatment upon the first signs of clinical arthritis (typically around Day 24-28) and continue for a specified period (e.g., 14-21 days).

III. Assessment of Arthritis

1. Clinical Scoring: Arthritis severity can be assessed using a scoring system. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[8]

ScoreDescription
0No evidence of erythema or swelling.
1Erythema and mild swelling confined to the tarsals or ankle joint.
2Erythema and mild swelling extending from the ankle to the metatarsal joints.
3Erythema and moderate swelling extending from the ankle to the metatarsal joints.
4Erythema and severe swelling encompassing the ankle, foot, and digits.

2. Paw Thickness Measurement: Paw swelling can be quantified by measuring the thickness of the hind paws using a digital caliper. Measurements should be taken at regular intervals throughout the study.

IV. Cytokine Analysis

At the end of the study, serum and joint tissues can be collected for cytokine analysis.

1. Serum Cytokine Levels:

  • Collect blood via cardiac puncture and process to obtain serum.

  • Measure levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.

2. Joint Tissue Cytokine Levels:

  • Harvest hind paws and homogenize the tissue.

  • Measure cytokine levels in the tissue homogenates using ELISA.

  • Alternatively, perform immunohistochemical analysis on joint sections to visualize cytokine expression.[7]

Data Presentation

The following tables illustrate how to structure the quantitative data obtained from a study using SKF-86002 in the CIA model. Please note that the data presented here are hypothetical and for illustrative purposes only, as specific studies on SKF-86002 in the murine CIA model are not yet published. The expected outcomes are based on the known anti-inflammatory effects of p38 MAPK inhibitors.

Table 1: Effect of SKF-86002 on Clinical Arthritis Score

Treatment GroupDay 28 (Mean Score ± SEM)Day 35 (Mean Score ± SEM)Day 42 (Mean Score ± SEM)
Vehicle Control4.5 ± 0.88.2 ± 1.110.5 ± 1.5
SKF-86002 (30 mg/kg)2.1 ± 0.54.3 ± 0.75.8 ± 0.9
Dexamethasone (Positive Control)1.5 ± 0.32.8 ± 0.53.5 ± 0.6
*p < 0.05 compared to Vehicle Control

Table 2: Effect of SKF-86002 on Paw Thickness

Treatment GroupDay 28 (mm ± SEM)Day 35 (mm ± SEM)Day 42 (mm ± SEM)
Vehicle Control3.8 ± 0.24.5 ± 0.35.1 ± 0.4
SKF-86002 (30 mg/kg)2.9 ± 0.13.4 ± 0.23.8 ± 0.2
Dexamethasone (Positive Control)2.5 ± 0.12.9 ± 0.13.2 ± 0.1
*p < 0.05 compared to Vehicle Control

Table 3: Effect of SKF-86002 on Serum Cytokine Levels (Day 42)

Treatment GroupTNF-α (pg/mL ± SEM)IL-1β (pg/mL ± SEM)IL-6 (pg/mL ± SEM)
Vehicle Control150.2 ± 15.585.6 ± 9.2250.8 ± 25.1
SKF-86002 (30 mg/kg)75.8 ± 8.142.3 ± 5.5120.4 ± 12.8
Dexamethasone (Positive Control)50.3 ± 6.230.1 ± 4.185.2 ± 9.5
*p < 0.05 compared to Vehicle Control

Conclusion

This compound, as a p38 MAPK inhibitor, holds significant therapeutic potential for the treatment of rheumatoid arthritis. The protocols outlined in these application notes provide a framework for evaluating its efficacy in the murine collagen-induced arthritis model. By systematically assessing clinical signs of arthritis, paw swelling, and key inflammatory cytokine levels, researchers can gain valuable insights into the anti-arthritic properties of this compound.

References

Application Notes and Protocols for SKF-86002 Dihydrochloride: Inhibition of LPS-Induced Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing SKF-86002 dihydrochloride (B599025), a potent p38 MAPK inhibitor, to block the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in vitro. The protocols are optimized for the human monocytic cell line THP-1, a well-established model for studying macrophage function and inflammatory responses. Included are comprehensive methodologies for cell culture, inhibitor treatment, LPS stimulation, and cytokine quantification, alongside data presentation and visualization of the underlying signaling pathways and experimental workflow.

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on myeloid cells such as macrophages, LPS triggers a signaling cascade that results in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the regulation of the synthesis of these cytokines at the post-transcriptional level.

SKF-86002 is an orally active and potent inhibitor of p38 MAPK.[1] It has been demonstrated to effectively inhibit the production of IL-1 and TNF-α in human monocytes stimulated with LPS, making it a valuable tool for studying the role of the p38 MAPK pathway in inflammation and for the development of anti-inflammatory therapeutics.[2]

Mechanism of Action

SKF-86002 dihydrochloride exerts its anti-inflammatory effects by targeting and inhibiting the activity of p38 MAPK. In the context of LPS stimulation, the binding of LPS to TLR4 initiates a signaling cascade that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2), which stabilizes the mRNAs of pro-inflammatory cytokines like TNF-α and IL-1β, thereby promoting their translation and subsequent release. By inhibiting p38 MAPK, SKF-86002 prevents these downstream events, leading to a reduction in the production and secretion of these key inflammatory mediators.

Data Presentation

The inhibitory activity of SKF-86002 on LPS-induced cytokine release is dose-dependent. The following table summarizes the reported IC50 values for key cytokines in human monocytes.

CytokineIC50 (µM)Cell TypeReference
IL-1β1 - 2Human Monocytes[3]
TNF-α5 - 8Human Monocytes[3]
IL-6> 20Human Monocytes[3]
g-CSF> 20Human Monocytes[3]

Table 1: Inhibitory Concentration (IC50) of SKF-86002 on LPS-Induced Cytokine Production.

The following table provides expected percentage inhibition of TNF-α and IL-1β at various concentrations of SKF-86002, based on the published IC50 values. This serves as a guideline for experimental design.

SKF-86002 Conc. (µM)Expected % Inhibition of IL-1βExpected % Inhibition of TNF-α
0.1~10-20%~5-10%
1.0~40-60%~20-30%
5.0>80%~40-60%
10.0>90%~60-80%
25.0>95%>90%

Table 2: Expected Dose-Dependent Inhibition of LPS-Induced Cytokine Release by SKF-86002 in Macrophages.

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Monocytes

This protocol describes the steps for maintaining THP-1 monocytes and differentiating them into macrophage-like cells, which are responsive to LPS stimulation.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Differentiation: To differentiate the monocytes into macrophages, add PMA to the culture medium to a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells with PMA for 48 hours. During this time, the cells will become adherent and adopt a macrophage-like morphology.

  • Resting Phase: After 48 hours, carefully aspirate the PMA-containing medium and replace it with fresh, PMA-free culture medium. Allow the cells to rest for 24 hours before proceeding with the experiment.

Protocol 2: Inhibition of LPS-Induced Cytokine Release

This protocol details the treatment of differentiated THP-1 cells with SKF-86002 followed by LPS stimulation.

Materials:

  • Differentiated THP-1 cells in a 96-well plate (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Complete RPMI-1640 medium

Procedure:

  • Prepare SKF-86002 Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the SKF-86002 stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Pre-treatment with Inhibitor: Carefully aspirate the medium from the rested, differentiated THP-1 cells and add 100 µL of the prepared SKF-86002 working solutions or a vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add a small volume (e.g., 10 µL) of the LPS solution to each well to achieve a final concentration of 100 ng/mL.

  • Final Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator for TNF-α measurement, or 18-24 hours for IL-1β measurement.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis. The supernatant can be stored at -80°C if not analyzed immediately.

Protocol 3: Quantification of Cytokines by ELISA

This protocol provides a general outline for measuring the concentration of TNF-α and IL-1β in the collected cell culture supernatants using a sandwich ELISA kit. Follow the specific instructions provided with your commercial ELISA kit.

Materials:

  • Human TNF-α and IL-1β ELISA kits

  • Collected cell culture supernatants

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody.

  • Add Standards and Samples: Add the provided standards and the collected cell culture supernatants to the wells and incubate as per the kit's instructions.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound substances.

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

  • Washing: Perform a final wash step.

  • Add Substrate: Add the substrate solution to each well, which will result in a color change proportional to the amount of cytokine present.

  • Stop Reaction: Stop the color development by adding the stop solution.

  • Read Absorbance: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits p38_MAPK p38 MAPK MyD88->p38_MAPK Activates NF_kB NF-κB MyD88->NF_kB Activates Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNF-α, IL-1β) p38_MAPK->Cytokine_mRNA Stabilizes SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibits NF_kB->Cytokine_mRNA Transcription Cytokine_Protein Cytokine Release Cytokine_mRNA->Cytokine_Protein Translation

Caption: LPS-induced cytokine release signaling pathway and the inhibitory action of SKF-86002.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture_THP1 1. Culture THP-1 Monocytes Differentiate 2. Differentiate with PMA (100 ng/mL, 48h) Culture_THP1->Differentiate Rest 3. Rest in PMA-free medium (24h) Differentiate->Rest Pretreat 4. Pre-treat with SKF-86002 (1h) Rest->Pretreat Stimulate 5. Stimulate with LPS (100 ng/mL, 4-24h) Pretreat->Stimulate Collect 6. Collect Supernatant Stimulate->Collect ELISA 7. Quantify Cytokines (TNF-α, IL-1β) by ELISA Collect->ELISA Analyze 8. Analyze Data ELISA->Analyze

Caption: Experimental workflow for inhibiting LPS-induced cytokine release with SKF-86002.

References

Probing the Inhibition of p38 MAPK Phosphorylation by SKF-86002: An Application Note and Protocol for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2][3] Activation of the p38 MAPK pathway, primarily through phosphorylation at threonine 180 and tyrosine 182, is implicated in a wide range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[4][5] Dysregulation of this pathway is associated with numerous diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[1][6]

SKF-86002 is a potent, orally active inhibitor of p38 MAPK that has demonstrated anti-inflammatory, anti-arthritic, and analgesic properties.[7][8] It exerts its effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[9][10] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of SKF-86002 on p38 MAPK phosphorylation in a cellular context.

Signaling Pathway and Inhibition

The p38 MAPK signaling cascade is a three-tiered system. External stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6 for the p38 pathway.[5][11] These MKKs then dually phosphorylate p38 MAPK on the aforementioned threonine and tyrosine residues, leading to its activation.[5][6] Activated p38 MAPK subsequently phosphorylates various downstream targets, including other kinases and transcription factors, to elicit a cellular response.[4][11] SKF-86002 inhibits this pathway, leading to a reduction in the phosphorylation of p38 MAPK.

p38_pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K Growth Factors Growth Factors Growth Factors->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates (Thr180/Tyr182) Transcription Factors\n(e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Factors\n(e.g., ATF2, MEF2C) phosphorylates Other Kinases\n(e.g., MAPKAPK2) Other Kinases (e.g., MAPKAPK2) p38->Other Kinases\n(e.g., MAPKAPK2) phosphorylates Cellular Response\n(Inflammation, Apoptosis, etc.) Cellular Response (Inflammation, Apoptosis, etc.) Transcription Factors\n(e.g., ATF2, MEF2C)->Cellular Response\n(Inflammation, Apoptosis, etc.) Other Kinases\n(e.g., MAPKAPK2)->Cellular Response\n(Inflammation, Apoptosis, etc.) SKF86002 SKF-86002 SKF86002->p38 inhibits

p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

Experimental Protocols

This section provides a detailed methodology for assessing the levels of phosphorylated p38 (p-p38) following treatment with SKF-86002.

Materials and Reagents
  • Cell Line: Appropriate cell line known to have an active p38 MAPK pathway (e.g., HeLa, RAW 264.7, THP-1).

  • SKF-86002: Stock solution in DMSO.

  • p38 Activator (Optional Positive Control): Anisomycin, UV radiation, or Lipopolysaccharide (LPS).

  • Cell Culture Medium and Supplements: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: 10-12% polyacrylamide gels.

  • Transfer Buffer

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

    • Rabbit or mouse anti-total p38 MAPK antibody.

    • Antibody against a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL detection reagent.

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

western_blot_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A 1. Cell Seeding & Growth B 2. Pre-treatment with SKF-86002 (or vehicle) A->B C 3. Stimulation with p38 Activator (e.g., Anisomycin) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA/Bradford Assay) D->E F 6. Sample Preparation for SDS-PAGE E->F G 7. SDS-PAGE F->G H 8. Protein Transfer to Membrane G->H I 9. Blocking H->I J 10. Primary Antibody Incubation (p-p38, Total p38, Loading Control) I->J K 11. Secondary Antibody Incubation J->K L 12. Signal Detection K->L M 13. Image Acquisition L->M N 14. Densitometry Analysis M->N O 15. Normalization & Quantification N->O

References

Application Notes and Protocols for Measuring IL-1β and TNF-α Levels Following SKF-86002 Dihydrochloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 dihydrochloride (B599025) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2][3]. The p38 MAPK signaling pathway plays a crucial role in the inflammatory response, regulating the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Consequently, SKF-86002 has been demonstrated to inhibit the production of these cytokines, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases[1][2][3][4].

These application notes provide detailed protocols for treating cells with SKF-86002, inducing cytokine production with lipopolysaccharide (LPS), and subsequently measuring the levels of IL-1β and TNF-α.

Mechanism of Action of SKF-86002

SKF-86002 exerts its inhibitory effects on IL-1β and TNF-α production primarily through the inhibition of p38 MAPK. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated that leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, which ultimately results in the increased transcription and translation of IL-1β and TNF-α genes. SKF-86002, by binding to and inhibiting p38 MAPK, disrupts this cascade, leading to a reduction in the synthesis and release of these key pro-inflammatory cytokines[1][5][6]. Specifically, SKF-86002 has been shown to lower pro-IL-1β synthesis at a post-transcriptional level and also to inhibit its release from cells[5][6].

G p38 MAPK Signaling Pathway in Cytokine Production cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates CREB CREB p38_MAPK->CREB Phosphorylates SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibits AP1 AP-1 MK2->AP1 Activates IL1_TNF_mRNA IL-1β & TNF-α mRNA AP1->IL1_TNF_mRNA Promotes Transcription CREB->IL1_TNF_mRNA Promotes Transcription

Caption: p38 MAPK signaling pathway leading to IL-1β and TNF-α production and its inhibition by SKF-86002.

Data Presentation

The inhibitory effect of SKF-86002 on IL-1β and TNF-α production is dose-dependent. The following table summarizes the typical inhibitory concentrations (IC50) observed in lipopolysaccharide (LPS)-stimulated human monocytes.

CytokineSKF-86002 IC50 (µM)Reference
IL-1β1-2[2][4][7]
TNF-α5-8[2]

Representative Dose-Response Data for SKF-86002 on Cytokine Production

The following table provides a representative example of the expected percentage of inhibition of IL-1β and TNF-α at various concentrations of SKF-86002 in LPS-stimulated human monocytes.

SKF-86002 (µM)IL-1β Production (% of Control)TNF-α Production (% of Control)
0 (LPS only)100100
0.19095
15080
51550
10530
25<515

Experimental Protocols

The following protocols outline the necessary steps to assess the impact of SKF-86002 on IL-1β and TNF-α production in a human monocyte cell line (e.g., THP-1) or primary human monocytes.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of human monocytes and their treatment with SKF-86002 followed by stimulation with LPS.

Materials:

  • Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • SKF-86002 dihydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Method:

  • Cell Seeding:

    • Culture monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

    • For THP-1 cells, differentiate into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 24-48 hours, followed by a 24-hour rest period in fresh medium before the experiment.

  • SKF-86002 Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the SKF-86002 stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SKF-86002 or vehicle (medium with 0.1% DMSO) to the respective wells.

    • Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Dilute the LPS stock solution in culture medium to a final concentration of 1 µg/mL.

    • Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

    • Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically for your specific cell type and experimental conditions.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine measurement.

G Experimental Workflow for Cytokine Measurement cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Sample Collection and Analysis cell_seeding Seed Monocytes in 96-well plate differentiation Differentiate THP-1 (if applicable) cell_seeding->differentiation skf_treatment Add SKF-86002 (1 hour incubation) differentiation->skf_treatment lps_stimulation Add LPS (6-24 hour incubation) skf_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cytokine_measurement Measure IL-1β & TNF-α (ELISA or Multiplex Assay) supernatant_collection->cytokine_measurement

Caption: A streamlined workflow for assessing the effect of SKF-86002 on cytokine production.

Protocol 2: Cytokine Measurement by ELISA

This protocol outlines the quantification of IL-1β and TNF-α in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human IL-1β and TNF-α ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • Recombinant human IL-1β and TNF-α standards

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Method:

  • Coating:

    • Dilute the capture antibody for either IL-1β or TNF-α in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of assay diluent to each well to block non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in assay diluent.

    • Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the streptavidin-HRP conjugate in assay diluent.

    • Add 100 µL of the diluted streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of IL-1β or TNF-α in the samples by interpolating their absorbance values on the standard curve.

Alternative Protocol: Multiplex Bead-Based Immunoassay (e.g., Luminex)

For simultaneous measurement of multiple cytokines from a small sample volume, a multiplex bead-based immunoassay is a highly efficient alternative to traditional ELISA. These assays utilize fluorescently coded beads, each coated with a specific capture antibody, allowing for the quantification of numerous analytes in a single well. The general principle involves incubating the beads with the sample, followed by a biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin). The beads are then analyzed using a specialized flow cytometer that identifies the bead region (and thus the analyte) and quantifies the reporter fluorescence, which is proportional to the amount of analyte. Follow the manufacturer's specific protocol for the chosen multiplex kit.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on IL-1β and TNF-α production. By understanding its mechanism of action and employing robust experimental methodologies, scientists can effectively utilize this compound as a tool to explore the role of p38 MAPK in inflammation and to evaluate its potential as a therapeutic agent. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

Application of SKF-86002 Dihydrochloride in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 dihydrochloride (B599025) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to stress and inflammatory signals. In the central nervous system (CNS), p38 MAPK is implicated in the production of pro-inflammatory cytokines, neuronal apoptosis, and synaptic dysfunction. Consequently, SKF-86002 has emerged as a valuable pharmacological tool for investigating neuroinflammatory processes and their role in the pathogenesis of various neurological disorders, including neurodegenerative diseases. These application notes provide an overview of its use, quantitative data on its activity, and detailed protocols for its application in key neuroscience research models.

Mechanism of Action

SKF-86002 primarily exerts its effects by inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway in the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in immune cells of the brain, particularly microglia.[1][2] By blocking p38 MAPK, SKF-86002 effectively downregulates the synthesis and release of these pro-inflammatory mediators, thereby attenuating the neuroinflammatory response. Additionally, SKF-86002 has been reported to inhibit lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid.[2]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activities of SKF-86002 in various experimental settings.

Table 1: In Vitro Inhibitory Activity of SKF-86002

Target/EffectCell TypeStimulusIC50 ValueReference
IL-1 ProductionHuman MonocytesLipopolysaccharide (LPS)1-2 µM[2]
TNF-α ProductionHuman MonocytesLipopolysaccharide (LPS)1 µM[2]
p38 MAPKNot SpecifiedNot SpecifiedPotent inhibitor[2]

Table 2: In Vivo Applications and Effects of SKF-86002

Animal ModelDisease/Condition ModelDosage and AdministrationKey FindingsReference
MouseDementia with Lewy Bodies (DLB) / Parkinson's Disease (PD)Not specified in abstractReduced neuroinflammation, ameliorated synaptic and neurodegenerative deficits.[3]
MouseLipopolysaccharide (LPS)-induced cognitive impairmentNot specified in abstractAttenuation of cognitive deficits.[4]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Neuroinflammation

The following diagram illustrates the central role of the p38 MAPK pathway in microglia-mediated neuroinflammation and the point of intervention for SKF-86002.

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAP3K MAP3K (e.g., TAK1) MyD88->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibition Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Transcription_Factors->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: p38 MAPK signaling cascade in neuroinflammation.

Experimental Workflow: In Vitro Microglia Activation Assay

This diagram outlines a typical workflow for assessing the anti-inflammatory effects of SKF-86002 on cultured microglia.

in_vitro_workflow Start Start: Culture Microglia (e.g., BV-2 or primary) Pretreat Pre-treat with SKF-86002 (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines (ELISA for IL-1β, TNF-α) Collect->Analyze End End: Determine IC50 Analyze->End

Caption: In Vitro Microglia Activation Assay Workflow.

Experimental Workflow: In Vivo LPS-Induced Neuroinflammation Model

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of SKF-86002 in a mouse model of neuroinflammation.

in_vivo_workflow Start Start: Acclimatize Mice Administer_SKF Administer SKF-86002 (e.g., oral gavage) Start->Administer_SKF Induce_Inflammation Induce Neuroinflammation (i.p. LPS injection) Administer_SKF->Induce_Inflammation Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze) Induce_Inflammation->Behavioral_Tests Tissue_Collection Tissue Collection (Brain) Behavioral_Tests->Tissue_Collection Analysis Biochemical/Histological Analysis (Cytokines, Microglia activation) Tissue_Collection->Analysis End End: Evaluate Efficacy Analysis->End

Caption: In Vivo Neuroinflammation Model Workflow.

Experimental Protocols

Protocol 1: In Vitro Assessment of SKF-86002 on Microglial Activation

Objective: To determine the dose-dependent inhibitory effect of SKF-86002 on the production of pro-inflammatory cytokines by LPS-stimulated microglial cells.

Materials:

  • Microglial cells (e.g., BV-2 cell line or primary microglia)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • SKF-86002 dihydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for mouse IL-1β and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • SKF-86002 Preparation: Prepare a stock solution of SKF-86002 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of SKF-86002 in serum-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Pre-treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared SKF-86002 dilutions or vehicle control. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add 10 µL of LPS solution (1 µg/mL stock) to each well to achieve a final concentration of 100 ng/mL. For the negative control wells, add 10 µL of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

  • Cytokine Analysis: Measure the concentrations of IL-1β and TNF-α in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of SKF-86002 compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: In Vivo Evaluation of SKF-86002 in an LPS-Induced Mouse Model of Neuroinflammation and Cognitive Impairment

Objective: To assess the efficacy of SKF-86002 in mitigating neuroinflammation and cognitive deficits in mice challenged with LPS.

Materials:

  • Adult male C57BL/6 mice

  • This compound

  • Vehicle for SKF-86002 (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Morris Water Maze or other suitable behavioral testing apparatus

  • Anesthesia and perfusion solutions

  • Equipment for tissue homogenization and protein analysis (ELISA, Western blot)

  • Histology reagents

Procedure:

  • Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

  • Experimental Groups: Divide the mice into the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • SKF-86002 + LPS

  • SKF-86002 Administration: Administer SKF-86002 (e.g., 10-30 mg/kg) or vehicle orally by gavage once daily for a predetermined period (e.g., 7 days) before the LPS challenge.

  • Induction of Neuroinflammation: On the last day of SKF-86002 pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) or sterile saline.

  • Behavioral Testing: 24 hours after the LPS injection, conduct behavioral tests to assess cognitive function. For the Morris Water Maze:

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 4-5 consecutive days (4 trials per day). Record the escape latency and path length.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Collection: Following behavioral testing, anesthetize the mice and collect blood samples. Perfuse the mice transcardially with ice-cold PBS, followed by 4% paraformaldehyde for histology or collect the brains for biochemical analysis.

  • Biochemical Analysis: Homogenize one brain hemisphere to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA.

  • Western Blot Analysis for p-p38 MAPK:

    • Prepare protein lysates from the other brain hemisphere.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Histological Analysis: Process the paraformaldehyde-fixed brain hemisphere for immunohistochemistry to assess microglial activation (e.g., using an Iba1 antibody).

  • Data Analysis: Analyze the behavioral data, cytokine levels, protein expression, and histological findings using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable research tool for elucidating the role of the p38 MAPK signaling pathway in neuroinflammation and its contribution to the pathophysiology of neurological disorders. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies to explore novel therapeutic strategies for a range of CNS diseases.

References

Application Notes and Protocols: SKF-86002 Dihydrochloride as a Positive Control for p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-86002 dihydrochloride (B599025) is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK signaling cascade plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a significant target in the development of anti-inflammatory therapeutics.[3][4] SKF-86002 serves as an effective positive control in assays designed to screen for and characterize new p38 MAPK inhibitors. Its established mechanism of action and quantifiable effects on downstream targets provide a reliable benchmark for inhibitor efficacy.

These application notes provide detailed protocols for utilizing SKF-86002 dihydrochloride as a positive control for p38 MAPK inhibition, with methodologies for Western blot analysis of p38 MAPK phosphorylation and ELISA-based quantification of TNF-α production.

Mechanism of Action

SKF-86002 inhibits the catalytic activity of p38 MAPK.[5] The p38 MAPK pathway is a tiered kinase cascade where external stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response. By inhibiting p38 MAPK, SKF-86002 blocks this signaling cascade, resulting in the reduced expression and release of inflammatory mediators.

Quantitative Data

The inhibitory activity of SKF-86002 on p38 MAPK and its downstream effects have been quantified in various studies. The following table summarizes key IC50 values.

TargetAssay SystemIC50 ValueReference
p38 MAPKIn vitro kinase assay0.5 - 1 µM[1]
LPS-induced TNF-α productionHuman Monocytes1 µM[1][2]
LPS-induced IL-1 productionHuman Monocytes1 µM[1][2]

Signaling Pathway and Experimental Workflow

To visualize the p38 MAPK signaling pathway and the general experimental workflow for using SKF-86002 as a positive control, the following diagrams are provided.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1) Receptors Receptors Inflammatory_Cytokines->Receptors MAP3K MAP3K (e.g., ASK1, TAK1) Receptors->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (ATF-2, CREB) p38_MAPK->Transcription_Factors phosphorylates SKF_86002 SKF-86002 SKF_86002->p38_MAPK inhibits HSP27 HSP27 MAPKAPK2->HSP27 phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Response Inflammatory Response (TNF-α, IL-1 production) Gene_Expression->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway and Point of Inhibition by SKF-86002.

Experimental_Workflow cluster_readouts Downstream Readouts Pre_treatment 2. Pre-treatment (Vehicle, SKF-86002, Test Compound) Stimulation 3. Stimulation (e.g., LPS, Anisomycin) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Sample_Collection 5. Sample Collection (Cell Lysates, Supernatants) Incubation->Sample_Collection Western_Blot Western Blot (p-p38, total p38) Sample_Collection->Western_Blot ELISA ELISA (TNF-α, IL-1) Sample_Collection->ELISA

Caption: General Experimental Workflow for p38 MAPK Inhibition Assays.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the use of SKF-86002 as a positive control to confirm the inhibition of p38 MAPK phosphorylation in cultured cells.

Materials:

  • Cell line (e.g., RAW 264.7, THP-1)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • p38 MAPK activator (e.g., Lipopolysaccharide (LPS), Anisomycin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal p38 MAPK phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treatment:

    • Prepare working solutions of SKF-86002 in cell culture medium. A typical concentration range to test is 1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the SKF-86002-treated wells.

    • Aspirate the old medium and add the medium containing SKF-86002 or vehicle.

    • Pre-incubate the cells for 1-2 hours.

  • Stimulation:

    • Prepare a working solution of the p38 MAPK activator. For example, use LPS at 1 µg/mL or Anisomycin at 10 µg/mL.

    • Add the activator to the wells (except for the unstimulated control) and incubate for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

Expected Results: A significant decrease in the phosphorylated p38 MAPK signal should be observed in cells pre-treated with SKF-86002 compared to the stimulated vehicle control.

Protocol 2: ELISA for TNF-α Production

This protocol describes how to use SKF-86002 as a positive control to measure the inhibition of TNF-α secretion from stimulated cells.

Materials:

  • Cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • LPS (from E. coli)

  • Human TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a 96-well plate.

  • Pre-treatment:

    • Prepare serial dilutions of SKF-86002 in cell culture medium. A typical concentration range is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO).

    • Add the SKF-86002 or vehicle solutions to the wells and pre-incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for TNF-α measurement.

  • ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation with detection antibody and substrate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percentage of inhibition of TNF-α production for each concentration of SKF-86002 relative to the LPS-stimulated vehicle control.

Expected Results: A dose-dependent inhibition of TNF-α production should be observed in the supernatants of cells treated with SKF-86002.

Troubleshooting

  • High background in Western blot: Ensure adequate blocking and washing steps. Use a high-quality primary antibody and optimize its dilution.

  • No p38 MAPK phosphorylation upon stimulation: Confirm the activity of the stimulus and the responsiveness of the cell line. Check for proper cell handling and lysis procedures.

  • Variability in ELISA results: Ensure accurate pipetting and thorough mixing. Avoid bubbles in the wells. Run standards and samples in duplicate or triplicate.

  • Low TNF-α production: Optimize the LPS concentration and incubation time for your specific cell type. Ensure cells are healthy and at the correct density.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a reliable positive control to validate their p38 MAPK inhibition assays and confidently assess the efficacy of novel inhibitory compounds.

References

Troubleshooting & Optimization

Preventing SKF-86002 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of SKF-86002 dihydrochloride (B599025) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is SKF-86002 dihydrochloride and what is its mechanism of action?

A1: SKF-86002 is a potent and cell-permeable small molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1] It functions as a cytokine-suppressive anti-inflammatory drug (CSAID). Its mechanism of action involves binding to p38 MAPK, which is a key enzyme in the cellular response to stress stimuli such as inflammatory cytokines, UV radiation, and osmotic shock.[2][3] By inhibiting p38 MAPK, SKF-86002 blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Q2: Why does my this compound precipitate when I add it to my cell culture media?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue primarily due to its hydrophobic nature. This phenomenon, often termed "crashing out," can be attributed to several factors:

  • Poor Aqueous Solubility: As a hydrophobic compound, SKF-86002 has limited solubility in water-based media.[4]

  • "Solvent Shock": When a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate.[4]

  • High Final Concentration: The intended final concentration in the media may exceed the compound's solubility limit under the specific experimental conditions (e.g., temperature, pH, and media composition).[5]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can affect the solubility of the compound.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of SKF-86002 and other hydrophobic compounds for cell culture applications.[4][6] It is crucial to use anhydrous (water-free) DMSO, as absorbed moisture can reduce the solubility of the compound.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies among different cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[7] It is highly recommended to keep the final DMSO concentration below 0.1% to minimize any potential off-target effects. Always include a vehicle control (media with the same final concentration of DMSO but without SKF-86002) in your experiments to account for any effects of the solvent itself.[6]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent it?

Answer: Immediate precipitation is a classic sign of "solvent shock" and exceeding the aqueous solubility limit of the compound. Here’s a systematic approach to troubleshoot this issue:

Potential Cause Explanation Recommended Solution
High Final Concentration The desired concentration of SKF-86002 in your media is higher than its solubility limit.Decrease the final working concentration. Perform a dose-response experiment to determine the highest soluble concentration that achieves the desired biological effect.[5]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[5]
Highly Concentrated Stock Using an extremely high concentration stock solution (e.g., >50 mM) can exacerbate the "solvent shock" effect.Consider preparing a slightly lower concentration stock solution in DMSO (e.g., 10-20 mM).
Issue: Precipitation After Incubation

Question: My this compound solution was clear initially, but I observed a precipitate in my culture plates after several hours of incubation. What could be the reason?

Answer: Delayed precipitation can be due to compound instability, interactions with media components over time, or changes in the culture environment.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may have limited stability in aqueous media over extended periods.For long-term experiments, consider replacing the media with a freshly prepared solution of the compound every 24-48 hours.
Interaction with Media Components Components in the media, especially proteins in serum, can bind to the compound and influence its solubility over time.If compatible with your cell line, you can test for precipitation in serum-free media versus serum-containing media to see if serum is a contributing factor.
Evaporation of Media Evaporation from the culture plates can increase the concentration of the compound, leading to precipitation.Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.[5]
Temperature Fluctuations Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside the incubator.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility (mg/mL) Reported Solubility (mM) Notes
DMSO 30 - 6081 - 162Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8][9]
Water InsolubleInsolubleThe dihydrochloride salt may have very low aqueous solubility, but it is generally considered insoluble for preparing concentrated stocks.[8]
Ethanol 8~21.6---
DMEM with 10% FBS Estimated < 0.1Estimated < 0.27Note: This is an estimated value based on the hydrophobic nature of the compound and general behavior of similar small molecules in cell culture media. Empirical determination is recommended.
RPMI-1640 with 10% FBS Estimated < 0.1Estimated < 0.27Note: This is an estimated value. The actual solubility can be influenced by the specific formulation of the medium and the lot of fetal bovine serum (FBS).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol provides a detailed methodology for preparing a working solution of this compound in cell culture medium, designed to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Vortex mixer

  • Sterile, low-adhesion polypropylene (B1209903) tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 370.27 g/mol ).

    • Carefully weigh the powder and add it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the vial vigorously until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (100 µM in warm media):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • In a sterile polypropylene tube, add 99 µL of pre-warmed (37°C) complete cell culture medium.

    • Add 1 µL of the 10 mM SKF-86002 stock solution to the medium.

    • Immediately mix gently by flicking the tube or pipetting up and down. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO.

  • Prepare the Final Working Solution (e.g., 10 µM):

    • To prepare a final concentration of 10 µM, you will perform a 1:10 dilution of your 100 µM intermediate solution into pre-warmed complete cell culture medium.

    • For example, to make 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.

    • Mix the final solution gently by inverting the tube or swirling. Avoid vigorous vortexing.

    • The final DMSO concentration in this example will be 0.1%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates mapkapk2 MAPKAPK2 p38_mapk->mapkapk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38_mapk->transcription_factors phosphorylates skf_86002 SKF-86002 skf_86002->p38_mapk inhibits cytokine_production Pro-inflammatory Cytokine Production mapkapk2->cytokine_production leads to transcription_factors->cytokine_production leads to

Caption: The p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

Troubleshooting_Workflow start Precipitation Observed with SKF-86002 check_timing When does precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately delayed Delayed Precipitation check_timing->delayed After Incubation check_concentration Is final concentration > 10µM? immediate->check_concentration check_incubation Long-term incubation (>24h)? delayed->check_incubation lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_dilution Using serial dilution? check_concentration->check_dilution No use_serial_dilution Implement two-step dilution protocol check_dilution->use_serial_dilution No check_media_temp Is media pre-warmed to 37°C? check_dilution->check_media_temp Yes warm_media Pre-warm media before use check_media_temp->warm_media No replace_media Replace media with fresh compound every 24h check_incubation->replace_media Yes check_evaporation Is evaporation likely? check_incubation->check_evaporation No improve_humidity Ensure proper incubator humidity and use sealed plates check_evaporation->improve_humidity Yes

Caption: Troubleshooting workflow for this compound precipitation.

References

Off-target effects of SKF-86002 dihydrochloride in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SKF-86002 dihydrochloride (B599025) in cellular assays. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of SKF-86002 dihydrochloride?

This compound is primarily known as an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in human monocytes stimulated with lipopolysaccharide (LPS), with a half-maximal inhibitory concentration (IC50) of approximately 1 μM.[1][2] The direct biochemical IC50 for p38 MAPK is in the range of 0.5-1 μM.[3]

Q2: I'm observing effects in my cellular assay that are inconsistent with p38 MAPK inhibition. What are the known off-target effects of SKF-86002?

Beyond its activity on p38 MAPK, SKF-86002 is known to exhibit off-target effects, most notably the inhibition of enzymes involved in the arachidonic acid metabolism pathway. Specifically, it inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] This dual inhibition can lead to a broad anti-inflammatory profile but may also contribute to unexpected cellular phenotypes.

Q3: Are there any other kinases that SKF-86002 is known to inhibit?

Yes, due to its relatively low affinity and specificity, SKF-86002 has been shown to bind to other kinases besides p38 MAPK. These include Pim1, ASK1, AMPK, and HCK.[4] Researchers should be aware of these potential off-target kinase interactions when interpreting experimental results.

Q4: At what concentrations are the off-target effects on COX and LOX observed?

The inhibitory concentrations for COX and LOX are generally higher than for p38 MAPK. It is important to consider the concentration of SKF-86002 being used in your experiments. See the data summary table below for specific IC50 values.

Data Presentation: Quantitative Inhibitory Activity of SKF-86002

Target PathwaySpecific TargetCellular System/Assay ConditionIC50 Value
Primary Target p38 MAPK (downstream effect)LPS-stimulated human monocyte IL-1 & TNF-α production1 µM
p38 MAPK (biochemical)In vitro kinase assay0.5 - 1 µM[3]
Off-Target: Cyclooxygenase Pathway Prostaglandin (B15479496) H2 (PGH2) SynthaseBiochemical Assay120 µM
Prostanoid ProductionRat Basophilic Leukemia (RBL-1) cells70 µM
Prostanoid ProductionRBL-1 cell sonicate100 µM
Prostanoid ProductionHuman monocytes1 µM
Off-Target: Lipoxygenase Pathway 5-HETE & diHETE generationRBL-1 cell high-speed supernatant10 µM
Leukotriene B4 (LTB4) generationHuman neutrophils20 µM
Leukotriene C4 (LTC4) generationHuman monocytes20 µM
5-HETE productionRBL-1 cells40 µM
Off-Target: Other Kinases Pim1, ASK1, AMPK, HCKCo-crystal binding studiesNot Quantified[4]

Troubleshooting Guides

Issue 1: Unexpected changes in prostaglandin or leukotriene levels.

  • Possible Cause: You are likely observing the off-target effects of SKF-86002 on cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

  • Troubleshooting Steps:

    • Review Concentration: Check if the concentration of SKF-86002 used in your assay is within the range of the IC50 values for COX and LOX inhibition (see data table).

    • Dose-Response Experiment: Perform a dose-response experiment to determine if the observed effect is concentration-dependent and aligns with the known off-target IC50 values.

    • Use a More Specific Inhibitor: To confirm that the effect is independent of p38 MAPK, consider using a more selective p38 MAPK inhibitor as a control.

    • Direct Measurement of COX/LOX Activity: If feasible, directly measure the activity of COX and/or LOX enzymes in your experimental system in the presence of SKF-86002.

Issue 2: Phenotype observed is not rescued by a p38 MAPK-specific rescue construct.

  • Possible Cause: The observed phenotype may be due to the inhibition of off-target kinases such as Pim1, ASK1, AMPK, or HCK.

  • Troubleshooting Steps:

    • Literature Review: Investigate the known functions of the potential off-target kinases (Pim1, ASK1, AMPK, HCK) in your cellular context to see if their inhibition could explain the observed phenotype.

    • Use Structurally Different Inhibitors: Employ inhibitors with different chemical scaffolds that are known to target Pim1, ASK1, AMPK, or HCK to see if they replicate the phenotype.

    • Kinase Activity Profiling: If the phenotype is critical to your research, consider performing a kinase panel screen to experimentally determine the broader selectivity profile of SKF-86002 in your system.

Experimental Protocols

Protocol 1: In Vitro p38 MAPK Inhibition Assay

This protocol outlines a general procedure to determine the direct inhibitory effect of SKF-86002 on p38 MAPK activity.

  • Diagram of the Experimental Workflow:

    G cluster_0 p38 MAPK Immunoprecipitation cluster_1 Kinase Reaction cluster_2 Detection A Cell Lysate Preparation B Incubate with anti-p38 MAPK antibody A->B C Capture with Protein A/G beads B->C D Wash beads C->D E Add Kinase Buffer, ATP, and ATF-2 substrate D->E F Incubate at 30°C E->F G Terminate Reaction F->G H Western Blot for p-ATF-2 G->H I Quantify Inhibition H->I

    Workflow for in vitro p38 MAPK kinase assay.

  • Methodology:

    • Cell Lysate Preparation: Prepare lysates from cells known to express p38 MAPK (e.g., HeLa, THP-1) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation: Incubate 200-500 µg of cell lysate with an anti-p38 MAPK antibody for 2-4 hours at 4°C. Capture the antibody-protein complexes using Protein A/G beads.

    • Kinase Reaction: Wash the beads to remove unbound proteins. Resuspend the beads in a kinase buffer containing ATP and a p38 MAPK substrate (e.g., ATF-2). Add varying concentrations of SKF-86002 or a vehicle control. Incubate the reaction at 30°C for 30 minutes.

    • Detection: Terminate the reaction by adding SDS-PAGE sample buffer. Analyze the samples by Western blot using an antibody specific for the phosphorylated substrate (e.g., phospho-ATF-2).

    • Quantification: Determine the band intensities for the phosphorylated substrate and calculate the percentage of inhibition for each SKF-86002 concentration.

Protocol 2: Cellular Cyclooxygenase (COX) Activity Assay

This protocol provides a general method to assess the inhibitory effect of SKF-86002 on COX activity in cells.

  • Diagram of the Signaling Pathway:

    G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 Prostanoids Prostanoids PGH2->Prostanoids COX->PGH2 SKF86002 SKF-86002 SKF86002->COX Inhibition

    Inhibition of the Cyclooxygenase Pathway by SKF-86002.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., macrophages, endothelial cells) and allow them to adhere. Pre-treat the cells with various concentrations of SKF-86002 or vehicle control for 1-2 hours.

    • Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS, calcium ionophore) to induce arachidonic acid release and COX activity.

    • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

    • Prostaglandin Measurement: Measure the concentration of a specific prostaglandin (e.g., PGE2) in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Calculate the percentage of inhibition of prostaglandin production for each concentration of SKF-86002 compared to the vehicle control.

Protocol 3: Cellular Lipoxygenase (LOX) Activity Assay

This protocol describes a general procedure to measure the inhibitory effect of SKF-86002 on LOX activity.

  • Diagram of the Signaling Pathway:

    G AA Arachidonic Acid LOX 5-LOX, etc. AA->LOX HPETEs HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes LOX->HPETEs SKF86002 SKF-86002 SKF86002->LOX Inhibition

    Inhibition of the Lipoxygenase Pathway by SKF-86002.

  • Methodology:

    • Cell Culture and Treatment: Culture cells known to express lipoxygenases (e.g., neutrophils, mast cells). Pre-treat the cells with a range of SKF-86002 concentrations or a vehicle control.

    • Stimulation: Induce LOX activity by stimulating the cells with an appropriate agonist (e.g., A23187).

    • Extraction: After stimulation, stop the reaction and extract the lipid mediators from the cell suspension.

    • Leukotriene Measurement: Quantify the amount of a specific leukotriene (e.g., LTB4) using an ELISA kit or by chromatographic methods (e.g., HPLC).

    • Data Analysis: Determine the percentage of inhibition of leukotriene synthesis for each SKF-86002 concentration relative to the vehicle control.

References

Interpreting inconsistent results with SKF-86002 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing inconsistent results observed when using SKF-86002 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-86002?

SKF-86002 is primarily known as a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] It exerts its effects by targeting the p38 MAPK signaling pathway, which is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[6][7][8][9]

Q2: Does SKF-86002 have any known secondary or off-target effects?

Yes, SKF-86002 is also known to inhibit the lipoxygenase (LOX) and cyclooxygenase (COX) pathways of arachidonic acid metabolism.[1][4][5][10] This dual inhibitory action can contribute to its anti-inflammatory properties but may also lead to complex biological responses that are independent of p38 MAPK inhibition.

Q3: What are the reported IC50 values for SKF-86002?

The half-maximal inhibitory concentration (IC50) of SKF-86002 varies depending on the target and the experimental system. A summary of reported IC50 values is provided in the table below.

Q4: What is the recommended solvent and storage condition for SKF-86002 dihydrochloride?

This compound is soluble in water (up to 50 mM) and DMSO (up to 60 mg/mL).[3][11] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of Reported IC50 Values for SKF-86002

TargetSystem/Cell TypeIC50 ValueReference
p38 MAPK0.5-1 µM[1]
IL-1 and TNF-α productionLPS-stimulated human monocytes1 µM[1][4][5]
5-Lipoxygenase (5-LOX)RBL-1 cells10 µM[1]
Leukotriene B4 (LTB4) generationHuman neutrophils20 µM[10]
Leukotriene C4 (LTC4) generationHuman monocytes20 µM[10]
Cyclooxygenase (COX)RBL-1 cells100 µM[1]
Prostaglandin H2 (PGH2) synthase120 µM[1]
Concanavalin A-induced T cell mitogenesisSplenic T cells13 µM[12]
Mixed lymphocyte response16 µM[12]

Troubleshooting Inconsistent Results

Q5: We are observing variable inhibition of our target of interest with SKF-86002. What could be the cause?

Inconsistent inhibition can stem from several factors. Consider the following troubleshooting steps:

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions for each experiment from a recently prepared stock solution. As moisture can affect DMSO solubility, use fresh, high-quality DMSO.[3]

  • Cell System Variability: The cellular context can significantly impact the effects of SKF-86002. Factors such as cell line, passage number, and cell density can influence signaling pathways and drug sensitivity. Standardize these parameters across experiments.

  • Stimulus Concentration and Duration: If you are using a stimulus to activate the p38 MAPK pathway (e.g., LPS, UV, anisomycin), the concentration and duration of stimulation can affect the level of pathway activation and, consequently, the apparent potency of the inhibitor. Optimize these conditions for your specific cell system.

Q6: Our results suggest that the observed phenotype is not solely due to p38 MAPK inhibition. How can we investigate this?

This is a critical point to consider due to the known dual-inhibitory function of SKF-86002. Here's a logical workflow to dissect the underlying mechanism:

Caption: Troubleshooting workflow for dissecting p38 MAPK-dependent vs. off-target effects of SKF-86002.

Q7: We are seeing inhibition of IL-1β and TNF-α production, but the effect is not consistent across different experiments. Why might this be?

The inhibition of cytokine production by SKF-86002 can be influenced by the specific experimental conditions. Here are some factors to consider:

  • Pre-incubation Time: The duration of pre-incubation with SKF-86002 before stimulation can impact its efficacy. It is advisable to perform a time-course experiment to determine the optimal pre-incubation time for your system.

  • Cell Type: Different cell types may have varying sensitivities to SKF-86002 and may utilize different signaling pathways for cytokine production.

  • Stimulus: The type and concentration of the stimulus (e.g., LPS) can significantly alter the cellular response and the inhibitory effect of SKF-86002.

Signaling Pathway Diagram

Caption: The p38 MAPK signaling pathway and the point of inhibition by SKF-86002.

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 MAPK

This protocol details the steps to assess the inhibitory effect of SKF-86002 on p38 MAPK activation by measuring the levels of phosphorylated p38 (p-p38).

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound or vehicle (e.g., water or DMSO) for 1-2 hours.

    • Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL anisomycin (B549157) for 30 minutes) to induce p38 phosphorylation. Include an unstimulated control.[13]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][14]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[13][14]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13][14]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[13][14]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[13][14]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

    • Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[13][14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[13][14]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).[14]

Protocol 2: In Vitro p38 MAPK Kinase Assay

This protocol provides a framework for measuring the direct inhibitory effect of SKF-86002 on p38 MAPK activity.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), recombinant active p38 MAPK enzyme, and a suitable substrate (e.g., ATF-2).[15]

  • Inhibitor Addition:

    • Add varying concentrations of this compound or vehicle to the reaction mixture.

    • Pre-incubate for 10-20 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP. The final concentration of ATP should ideally be close to the Km value for p38 MAPK.[16]

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.[15][17][18]

  • Termination and Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify substrate phosphorylation. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.[18]

      • Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).[15]

      • ELISA-based method: Using a phospho-specific antibody to detect the phosphorylated substrate.[17][19]

      • Western blotting: Detecting the phosphorylated substrate using a specific antibody.[17][20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each SKF-86002 concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: ELISA for IL-1β and TNF-α

This protocol outlines the general steps for a sandwich ELISA to quantify the concentration of IL-1β and TNF-α in cell culture supernatants.

  • Plate Preparation:

    • Coat a 96-well plate with a capture antibody specific for human IL-1β or TNF-α and incubate overnight at 4°C.[21]

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[21]

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards of known concentrations and experimental samples (cell culture supernatants) to the wells.[21][22][23][24]

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the target cytokine to each well.[23][25]

    • Incubate for 1-2 hours at room temperature.[25]

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP conjugate to each well.[23][25]

    • Incubate for 30-45 minutes at room temperature.[25]

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark for 15-30 minutes.[25]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).[25]

    • Measure the absorbance at 450 nm using a microplate reader.[25]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of the target cytokine in the experimental samples based on the standard curve.

References

Optimizing SKF-86002 dihydrochloride incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SKF-86002 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SKF-86002 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results, with a particular focus on optimizing incubation time for maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SKF-86002 dihydrochloride?

A1: this compound is recognized as a potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. By inhibiting p38 MAPK, SKF-86002 effectively suppresses the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Additionally, it has been shown to be a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to produce inflammatory mediators.[1][5]

Q2: What is the recommended starting incubation time for SKF-86002 in cell-based assays?

A2: Based on published studies, incubation times with SKF-86002 can vary significantly depending on the cell type and the specific biological endpoint being measured. For instance, inhibition of stress-induced apoptosis in human neutrophils has been observed with a 1-hour incubation.[1][4] In contrast, studies on the prevention of IL-4-induced CD23 expression in U937 cells have utilized a 72-hour incubation period.[1][2][4] For inhibition of cytokine production by LPS-stimulated human monocytes, maximal inhibition of proIL-1β synthesis was seen when the inhibitor was added at the time of cytokine translation.[6] Therefore, a time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental conditions.

Q3: How does the stability of SKF-86002 in culture medium affect long-term incubation experiments?

Q4: What are the typical concentrations of SKF-86002 used in in vitro experiments?

A4: The effective concentration of SKF-86002 is dependent on the cell type and the specific pathway being targeted. The IC50 for inhibiting IL-1 and TNF-α production in LPS-stimulated human monocytes is approximately 1 µM.[1][3][4] For TNF production specifically, the IC50 has been reported to be in the range of 5-8 µM.[7] In other studies, concentrations as high as 10 µM have been used to inhibit apoptosis and CD23 expression.[1][2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Experimental Protocols & Data

Inhibition of Cytokine Production in Human Monocytes

This protocol is a generalized procedure based on methodologies cited in the literature for assessing the inhibitory effect of SKF-86002 on cytokine production in lipopolysaccharide (LPS)-stimulated human monocytes.

Objective: To determine the effect of SKF-86002 on the production of IL-1 and TNF-α.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for human IL-1β and TNF-α

Procedure:

  • Cell Seeding: Seed human monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-incubation with Inhibitor: Treat the cells with varying concentrations of SKF-86002 (e.g., 0.1 µM to 20 µM) for a predetermined pre-incubation time. Based on the literature, a pre-incubation of 30 minutes to 2 hours is a reasonable starting point.

  • Stimulation: Induce cytokine production by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a period of 4 to 24 hours. A time-course experiment is recommended to determine the peak of cytokine production and the optimal inhibition window.

  • Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Quantification: Measure the concentration of IL-1β and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of SKF-86002 compared to the LPS-stimulated control. Determine the IC50 value.

Quantitative Data Summary
ParameterCell TypeStimulusIncubation TimeValueReference
IC50 (IL-1 & TNF-α) Human MonocytesLPSNot Specified1 µM[1][3][4]
IC50 (IL-1) Human MonocytesLPSNot Specified1-2 µM[7]
IC50 (TNF-α) Human MonocytesLPSNot Specified5-8 µM[7]
IC50 (Other Cytokines) Human MonocytesLPSNot Specified>20 µM[7]
Inhibition of Apoptosis Human NeutrophilsUV irradiation1 hour10 µM[1][4]
Inhibition of CD23 Expression U937 CellsIL-472 hours10 µM[1][2][4]

Visualizing Pathways and Workflows

SKF_86002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors Activation SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (IL-1, TNF-α) Gene_Expression->Cytokine_Production

Caption: The inhibitory effect of SKF-86002 on the p38 MAPK signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Human Monocytes) SKF_86002_Treatment 2. SKF-86002 Treatment (Dose-Response) Cell_Culture->SKF_86002_Treatment Time_Course 3. Incubation (Time-Course) SKF_86002_Treatment->Time_Course Stimulation 4. Stimulation (e.g., LPS) Time_Course->Stimulation Sample_Collection 5. Sample Collection (Supernatant) Stimulation->Sample_Collection Analysis 6. Analysis (e.g., ELISA) Sample_Collection->Analysis Results 7. Results (IC50, % Inhibition) Analysis->Results

Caption: A generalized experimental workflow for optimizing SKF-86002 incubation time.

Troubleshooting Guide

Q: I am not observing the expected level of inhibition. What could be the cause?

A: Suboptimal inhibition can arise from several factors:

  • Incubation Time: The incubation time may not be optimal for your specific cell type and endpoint. A study on human monocytes showed that the inhibitory effect on IL-1β production was maximal when SKF-86002 was added at the time of cytokine translation, and the effect diminished with prolonged exposure (>2 hours).[6] It is crucial to perform a time-course experiment to identify the ideal incubation window.

  • Concentration: The concentration of SKF-86002 may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration for your system.

  • Cell Health: Ensure that the cells are healthy and viable. High cell density or poor culture conditions can affect the cellular response to both the stimulus and the inhibitor.

  • Compound Stability: For long-term incubations, consider the stability of SKF-86002 in your culture medium. It may be necessary to replenish the compound.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

A: Inconsistent results are often due to variability in experimental conditions:

  • Standardize Incubation Time: Ensure that the pre-incubation and incubation times are precisely controlled in every experiment. Even small variations can lead to different levels of inhibition, especially if the inhibitory effect is time-dependent.

  • Consistent Cell Passages: Use cells from a consistent passage number, as cellular responses can change with prolonged culturing.

  • Reagent Quality: Use fresh dilutions of SKF-86002 and stimuli (e.g., LPS) for each experiment. The potency of these reagents can degrade over time with improper storage.

  • Control for Cell Density: Seed cells at the same density for each experiment, as this can influence the outcome.

Q: I am observing cytotoxicity at the concentration required for inhibition. What can I do?

A: If you observe cytotoxicity, consider the following:

  • Reduce Incubation Time: Cellular toxicity can be time-dependent. A shorter incubation time may be sufficient to achieve inhibition without causing significant cell death.

  • Lower Concentration: While this may seem counterintuitive if you are not seeing inhibition, it is possible that a lower, non-toxic concentration, when combined with an optimized incubation time, will yield the desired effect.

  • Assess Cytotoxicity in Parallel: Always run a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to distinguish between specific inhibition and general toxicity.

  • Consider a Different Inhibitor: If cytotoxicity remains an issue, it may be necessary to explore other p38 MAPK inhibitors with a different toxicity profile.

References

Technical Support Center: Potential Toxicity of SKF-86002 Dihydrochloride in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential toxicity of SKF-86002 dihydrochloride (B599025) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is SKF-86002 dihydrochloride and what is its primary mechanism of action?

A1: this compound is an orally active and potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] It has demonstrated anti-inflammatory, anti-arthritic, and analgesic properties.[3]

Q2: What is the known IC50 value for SKF-86002?

A2: The half-maximal inhibitory concentration (IC50) for SKF-86002 has been determined to be approximately 1 µM for the inhibition of lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in human monocytes.[1][2][3][4][5] It is crucial to note that this IC50 value represents the concentration for its anti-inflammatory effect, not necessarily for cytotoxicity.

Q3: Is there established cytotoxicity data for SKF-86002 in various primary cells?

Q4: How can I determine the potential toxicity of SKF-86002 in my primary cell experiments?

A4: To assess the cytotoxicity of SKF-86002 in your primary cell cultures, it is recommended to perform a dose-response experiment using standard cell viability and apoptosis assays. Commonly used methods include the MTT assay, which measures metabolic activity, and Annexin V/Propidium Iodide (PI) staining to detect apoptosis. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Q5: What are the potential off-target effects of SKF-86002?

A5: Besides its primary target, p38 MAPK, SKF-86002 has been shown to inhibit lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid.[3] Researchers should be aware of these potential off-target effects when interpreting experimental results.

Data Presentation

Table 1: Reported IC50 Value for this compound

CompoundCell TypeAssayEndpointIC50
SKF-86002Human MonocytesCytokine Production AssayInhibition of LPS-induced IL-1 and TNF-α~1 µM

Note: This table reflects the available data on the bioactivity of SKF-86002. Cytotoxicity IC50 values for various primary cells are not extensively reported in the literature.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general framework for determining the effect of SKF-86002 on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SKF-86002 in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of SKF-86002. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining

This protocol details the detection of apoptotic cells using flow cytometry.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed primary cells in appropriate culture vessels and treat with desired concentrations of SKF-86002 for the selected time period. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results between experiments.

  • Possible Cause: Inherent biological variability of primary cells from different donors or passages.

  • Troubleshooting Steps:

    • Use primary cells from the same donor and within a narrow passage range.

    • Ensure consistent cell seeding density across all wells.

    • Maintain consistency in incubation times and reagent preparation.

Issue 2: No significant cytotoxicity observed even at high concentrations of SKF-86002.

  • Possible Cause 1: The specific primary cell type may be resistant to the cytotoxic effects of SKF-86002.

  • Troubleshooting Step: Confirm the activity of the p38 MAPK pathway in your cell type and its inhibition by SKF-86002 using methods like Western blotting for phosphorylated p38.

  • Possible Cause 2: Insufficient incubation time for cytotoxic effects to manifest.

  • Troubleshooting Step: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Issue 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH release).

  • Possible Cause: Different assays measure different cellular parameters. MTT measures metabolic activity, which can be affected without immediate cell death, while LDH release measures membrane integrity, a marker of late-stage apoptosis or necrosis.

  • Troubleshooting Step: Use a multi-parametric approach. Combine a viability assay (e.g., MTT) with an apoptosis assay (e.g., Annexin V staining) to get a more complete picture of the cellular response.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Primary Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare SKF-86002 Dilutions treatment Treat Cells with SKF-86002 compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V/PI Staining treatment->annexin_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout annexin_assay->readout analysis Calculate Viability/ Apoptosis & IC50 readout->analysis

Caption: Experimental workflow for assessing SKF-86002 toxicity.

p38_mapk_pathway stress Stress/Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream skf86002 SKF-86002 skf86002->p38 response Inflammation/ Apoptosis downstream->response

Caption: Simplified p38 MAPK signaling pathway and SKF-86002 inhibition.

troubleshooting_logic start High Variability in Results? cause1 Inconsistent Cell Source/Passage start->cause1 Yes cause2 Inconsistent Seeding Density start->cause2 Yes no_effect No Cytotoxicity Observed? start->no_effect No solution1 Standardize Cells cause1->solution1 solution2 Ensure Uniform Seeding cause2->solution2 cause3 Cell Resistance no_effect->cause3 Yes cause4 Insufficient Incubation Time no_effect->cause4 Yes solution3 Confirm p38 Activity cause3->solution3 solution4 Perform Time-Course cause4->solution4

Caption: Troubleshooting logic for cytotoxicity experiments.

References

How to minimize variability in in vivo studies with SKF-86002 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in in vivo studies using SKF-86002 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is SKF-86002 dihydrochloride and what is its primary mechanism of action?

This compound is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAPK, SKF-86002 effectively suppresses the inflammatory cascade, making it a valuable tool for studying inflammatory diseases.

Q2: What are the known off-target effects of this compound that could introduce variability?

Beyond its primary target, SKF-86002 has been shown to inhibit lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid.[1] This dual inhibition profile can contribute to its anti-inflammatory effects but may also introduce variability if not accounted for. It is crucial to consider these off-target effects when interpreting data and designing control experiments.

Q3: I am observing high variability in my in vivo study results with SKF-86002. What are the potential sources of this variability?

High variability in in vivo studies can arise from several factors. For SKF-86002, key areas to investigate include:

  • Drug Formulation and Administration: Inconsistent preparation of the dosing solution, leading to variations in concentration and stability, can be a major source of variability. The oral gavage procedure itself can induce stress in animals, affecting physiological readouts.[2]

  • Animal-Related Factors: The age, sex, and genetic background of the animals can significantly impact their response to treatment.[3][4] For instance, pharmacokinetic studies in rats have shown sex-dependent differences in the metabolism and systemic exposure of SKF-86002.[3]

  • Experimental Design and Execution: Lack of proper randomization and blinding can introduce bias.[4][5] Inconsistent timing of dosing and measurements, as well as variations in animal handling, can also contribute to variability.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Individual differences in drug absorption, metabolism, and excretion can lead to varied drug exposure and target engagement. The formation of active metabolites with longer half-lives can also influence the duration and intensity of the biological response.[3]

Q4: How can I ensure consistent and accurate dosing of SKF-86002 in my animal models?

To ensure consistent dosing, it is critical to have a standardized protocol for the preparation and administration of SKF-86002. For oral gavage, a common administration route, a detailed protocol is provided in the "Experimental Protocols" section of this guide. Key considerations include using a consistent, validated vehicle and ensuring the compound is fully dissolved or uniformly suspended. Training of personnel in proper gavage technique is also essential to minimize stress and ensure accurate delivery to the stomach.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in an arthritis model.

  • Possible Cause 1: Suboptimal Drug Formulation.

    • Solution: Ensure the this compound is fully dissolved or forms a homogenous suspension in the chosen vehicle. Prepare the formulation fresh daily and protect it from light and degradation. A detailed formulation protocol is available in the "Experimental Protocols" section.

  • Possible Cause 2: Inadequate Dosing.

    • Solution: Review the literature for effective dose ranges in your specific animal model (see Table 1). Consider performing a dose-response study to determine the optimal dose for your experimental conditions.

  • Possible Cause 3: Timing of Treatment Initiation.

    • Solution: The therapeutic window for anti-inflammatory agents can be narrow. Ensure that treatment with SKF-86002 is initiated at the appropriate stage of disease development as defined in established protocols for your arthritis model.

  • Possible Cause 4: Animal Model Variability.

    • Solution: The severity and progression of induced arthritis can vary between strains and even between individual animals. Ensure you are using a well-characterized and appropriate mouse or rat strain for your study. Implement a robust disease scoring system to accurately quantify disease severity.

Issue 2: Unexpected side effects or toxicity.

  • Possible Cause 1: Off-Target Effects.

    • Solution: The inhibition of cyclooxygenase by SKF-86002 could contribute to gastrointestinal side effects.[1] Consider including a control group treated with a selective COX inhibitor to differentiate between p38 MAPK-mediated and off-target effects.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: Ensure the vehicle used for drug delivery is well-tolerated by the animals. Run a vehicle-only control group to assess any potential adverse effects of the formulation itself.

  • Possible Cause 3: Dose-Limiting Toxicity.

    • Solution: The observed toxicity may be dose-dependent. If unexpected side effects are observed, consider reducing the dose of SKF-86002.

Data Presentation

Table 1: Summary of In Vivo Dosing of this compound in Rodent Models

Animal ModelSpecies/StrainRoute of AdministrationDose RangeObserved EfficacyReference
Adjuvant-Induced ArthritisLewis RatOral10-90 mg/kg/daySignificant decrease in hindleg volume[1]
Collagen-Induced ArthritisDBA/1 MouseOral Gavage1-30 mg/kg/dayReduction in clinical score, paw swelling, and inflammatory markersN/A
Lipopolysaccharide (LPS)-induced inflammationBALB/c MouseIntraperitoneal5-50 mg/kgInhibition of TNF-α and IL-1β productionN/A
Alpha-Synuclein Overexpression (Model of Parkinson's Disease)Transgenic MouseOralNot SpecifiedReduced neuroinflammation and ameliorated neurodegenerative deficits

Note: N/A indicates that while these models are commonly used for p38 MAPK inhibitors, specific published data for SKF-86002 in this exact context was not found in the initial search. The provided dose ranges are typical for this class of compounds in these models.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of SKF-86002 in a Mouse Model of Collagen-Induced Arthritis

1. Materials:

  • This compound powder
  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water
  • Sterile 1.5 mL microcentrifuge tubes
  • Vortex mixer
  • Sonicator
  • Animal scale
  • 1 mL syringes
  • 20-gauge, 1.5-inch stainless steel feeding needles with a rounded tip

2. Vehicle Preparation (0.5% Methylcellulose):

  • Heat approximately one-third of the final required volume of deionized water to 60-70°C.
  • Slowly add the methylcellulose powder while stirring vigorously.
  • Once dispersed, remove from heat and add the remaining two-thirds of cold deionized water.
  • Stir until the solution is clear and uniform. Autoclave to sterilize and store at 4°C.

3. SKF-86002 Formulation (Example for a 10 mg/kg dose in a 25g mouse):

  • Dose Calculation:
  • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg/mouse
  • Dosing Volume:
  • Typically 10 mL/kg, so for a 25g mouse, the volume is 0.25 mL.
  • Concentration Calculation:
  • Concentration = 0.25 mg / 0.25 mL = 1 mg/mL
  • Preparation:
  • Calculate the total volume of formulation needed for all animals, including a slight excess.
  • Weigh the required amount of SKF-86002 powder and place it in a sterile microcentrifuge tube.
  • Add a small amount of the 0.5% methylcellulose vehicle and vortex thoroughly to create a slurry.
  • Gradually add the remaining vehicle while continuing to vortex to ensure a uniform suspension.
  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
  • Prepare the formulation fresh before each dosing session.

4. Oral Gavage Administration:

  • Weigh each mouse to accurately calculate the required dosing volume.
  • Draw the calculated volume of the well-vortexed SKF-86002 suspension into the syringe with the feeding needle attached.
  • Gently restrain the mouse, ensuring a firm but not restrictive grip.
  • Carefully insert the feeding needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.
  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
  • Administer the solution slowly and steadily.
  • Gently withdraw the needle and return the mouse to its cage.
  • Monitor the animal for any signs of distress post-administration.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Osmotic Shock) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

experimental_workflow start Start: Hypothesis animal_model Select Animal Model (e.g., CIA in DBA/1 mice) start->animal_model randomization Randomize Animals into Groups (Vehicle, SKF-86002 doses) animal_model->randomization disease_induction Induce Disease (e.g., Collagen immunization) randomization->disease_induction treatment Initiate Treatment (Oral gavage with SKF-86002) disease_induction->treatment monitoring Monitor Disease Progression (Clinical scoring, paw swelling) treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokine levels, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vivo studies with SKF-86002.

troubleshooting_logic start High Variability Observed check_formulation Review Drug Formulation and Administration Technique start->check_formulation check_animals Assess Animal-Related Factors (Sex, Strain, Health) start->check_animals check_design Evaluate Experimental Design (Randomization, Blinding) start->check_design formulation_issue Inconsistent Formulation? check_formulation->formulation_issue animal_issue Sex-Dependent Effects? check_animals->animal_issue design_issue Bias Introduced? check_design->design_issue resolve_formulation Standardize Protocol, Prepare Fresh formulation_issue->resolve_formulation Yes resolve_animals Use Single Sex or Account for Sex in Analysis animal_issue->resolve_animals Yes resolve_design Implement Rigorous Randomization and Blinding design_issue->resolve_design Yes

Caption: A logical flowchart for troubleshooting sources of variability.

References

SKF-86002 dihydrochloride degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of SKF-86002 dihydrochloride (B599025) to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is SKF-86002 dihydrochloride and what is its mechanism of action?

SKF-86002 is a potent and orally active inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream targets involved in inflammatory responses.[3] This inhibitory action leads to anti-inflammatory, anti-arthritic, and analgesic effects. SKF-86002 has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in human monocytes stimulated with lipopolysaccharide (LPS).[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Instructions
Solid (Powder) +4°CShort-termStore in a desiccator to protect from moisture.
-20°CUp to 3 yearsFor long-term storage, ensure the container is tightly sealed.[4]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4]
-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[2][4]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in water up to 50 mM and also soluble in DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in sterile DMSO. When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2]

Troubleshooting Guide: Degradation and Experimental Variability

Problem 1: I am observing inconsistent or lower-than-expected activity of SKF-86002 in my experiments.

This could be due to the degradation of the compound. Here are some potential causes and solutions:

Potential CauseTroubleshooting Steps
Improper Storage - Verify that the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Solution Instability - Prepare fresh working solutions from a frozen stock solution for each experiment. - Avoid prolonged storage of diluted solutions in aqueous buffers, especially at room temperature.
pH-Mediated Degradation - The imidazo[2,1-b]thiazole (B1210989) core may be susceptible to hydrolysis under strongly acidic or basic conditions. - When preparing working solutions in buffers, aim for a pH range close to neutral (pH 6.8-7.4). - If your experimental conditions require a different pH, consider performing a pilot study to assess the stability of SKF-86002 under those conditions.
Oxidative Degradation - The imidazole (B134444) and thiazole (B1198619) rings in the structure of SKF-86002 could be susceptible to oxidation.[5] - Protect solutions from excessive exposure to air and light. Consider using amber vials for storage. - If oxidative stress is a concern in your experimental system, consider de-gassing your buffers.
Photodegradation - The aromatic rings (fluorophenyl and pyridinyl) and the heterocyclic core may be sensitive to light, particularly UV light.[6] - Minimize exposure of the solid compound and solutions to direct light. Use amber tubes or wrap tubes in foil.

Problem 2: I am observing unexpected or off-target effects in my cell-based assays.

While SKF-86002 is a potent p38 MAPK inhibitor, off-target effects can sometimes occur, especially at high concentrations.

Potential CauseTroubleshooting Steps
High Inhibitor Concentration - Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line and experimental setup.[7] - Consult the literature for concentrations used in similar studies.
Off-Target Kinase Inhibition - The ATP-binding pocket is conserved among many kinases, which can lead to off-target inhibition.[8] - If you suspect off-target effects, consider using another p38 MAPK inhibitor with a different chemical structure as a control.
Compound Purity - Ensure you are using a high-purity grade of this compound. - Degradation products could potentially have their own biological activities.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound (MW: 370.27 g/mol ) in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.70 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to dissolve the compound completely. If necessary, use a sonicator for a short period.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Western Blot Analysis of p38 MAPK Inhibition

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS) for the appropriate time.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL detection system and quantify the band intensities to assess the level of p38 MAPK inhibition.

Visualizations

p38_MAPK_Pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream phosphorylates Inflammation Inflammation Cytokine Production Downstream->Inflammation SKF86002 SKF-86002 SKF86002->p38 inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock in DMSO Working_Sol Prepare Fresh Working Solution Stock_Prep->Working_Sol Pre_treatment Pre-treat with SKF-86002 Working_Sol->Pre_treatment Cell_Culture Cell Seeding Cell_Culture->Pre_treatment Stimulation Stimulate Cells Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot Lysis->WB Data_Analysis Data Analysis WB->Data_Analysis

Caption: A typical experimental workflow for assessing p38 MAPK inhibition.

troubleshooting_logic Start Inconsistent Results? Check_Storage Check Storage Conditions Start->Check_Storage Check_Prep Review Solution Preparation Start->Check_Prep Check_Conc Verify Concentration Start->Check_Conc Check_Purity Confirm Compound Purity Start->Check_Purity Aliquot Aliquot Stock Check_Storage->Aliquot Improper? Re-evaluate Fresh_Sol Use Fresh Solutions Check_Prep->Fresh_Sol Issue found? Use fresh Dose_Response Perform Dose Response Check_Conc->Dose_Response Too high? Optimize

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Addressing loss of SKF-86002 dihydrochloride efficacy over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing a loss of efficacy with SKF-86002 dihydrochloride (B599025) over time. The following resources are designed to help identify potential causes and provide solutions to ensure the integrity and activity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished or complete loss of inhibitory effect of our SKF-86002 dihydrochloride solution in our assays. What are the likely causes?

A1: A decrease in the efficacy of this compound can be attributed to several factors. The most common issues are related to compound degradation due to improper storage or handling, precipitation from the solution, or issues with the experimental setup itself. It is also crucial to consider the initial purity of the compound.

Q2: How can we assess if our stock solution of this compound has degraded?

A2: The most definitive way to determine if your compound has degraded is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent SKF-86002 molecule from any degradation products. A significant decrease in the peak corresponding to the intact compound and the emergence of new peaks would confirm degradation.

Q3: What are the recommended storage and handling procedures for this compound to minimize efficacy loss?

A3: To maintain the stability and activity of this compound, adhere to the following storage and handling guidelines:

  • Storage of Solid Compound: Store the solid form of this compound at room temperature.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. For short-term storage, aliquots can be kept at -20°C for up to one year. For long-term storage, it is recommended to store aliquots at -80°C for up to two years.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is best practice to prepare small, single-use aliquots.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the storage container in foil.

  • Working Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted working solutions for extended periods.

Q4: Could the solvent used for preparing this compound solutions contribute to its instability?

A4: Yes, the choice of solvent and its purity can impact the stability of the compound. Use high-purity, anhydrous-grade solvents like DMSO for preparing stock solutions. The presence of water or other impurities can promote hydrolysis or other chemical reactions, leading to degradation.

Q5: We observe precipitation in our stock solution after thawing. What should we do?

A5: Precipitation upon thawing suggests that the compound's solubility limit may have been exceeded at lower temperatures. Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.

Troubleshooting Guides

If you are experiencing a loss of this compound efficacy, follow this step-by-step troubleshooting guide.

Step 1: Verify Stock Solution Integrity

The first step is to rule out any issues with your stock solution.

  • Visual Inspection: Check for any color changes or visible precipitates in your stock solution. A change in color can be an indicator of chemical degradation.

  • Analytical Validation (Recommended): If available, use HPLC or LC-MS to analyze an aliquot of your stock solution. This will provide a definitive answer regarding the purity and concentration of the intact compound.

Step 2: Evaluate Working Solution Stability

If the stock solution is confirmed to be intact, the problem may lie with the preparation or stability of the working solution in your assay buffer.

  • Fresh Preparation: Always prepare fresh working dilutions of SKF-86002 from the stock solution immediately before each experiment.

  • Buffer Compatibility: Assess the stability of SKF-86002 in your specific assay buffer. Incubate the compound in the buffer under your experimental conditions (e.g., temperature, duration) and then test its activity.

Step 3: Assess Experimental Conditions

If both the stock and working solutions appear to be stable, review your experimental setup.

  • Positive Controls: Include a known positive control for p38 MAPK inhibition to ensure that the assay itself is performing as expected.

  • Cell-Based Assays: In cell-based experiments, factors such as cell passage number, confluency, and serum concentration can influence the cellular response to the inhibitor. Ensure these parameters are consistent across experiments.

Data Presentation

ParameterRecommendationRationale
Storage Temperature (Solid) Room TemperatureStable for short-term storage as a solid.
Storage Temperature (Stock Solution) -20°C (up to 1 year) or -80°C (up to 2 years)Lower temperatures slow down the rate of chemical degradation.
Solvent for Stock Solution Anhydrous DMSOMinimizes hydrolysis and ensures good solubility.
Freeze-Thaw Cycles AvoidRepeated temperature changes can accelerate degradation and cause precipitation.
Light Exposure Minimize (use amber vials or foil)Protects against light-induced degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by HPLC

This protocol outlines a general method to assess the purity of your this compound stock solution.

  • Sample Preparation:

    • Thaw an aliquot of your SKF-86002 stock solution.

    • Prepare a dilution of the stock solution in a suitable mobile phase (e.g., acetonitrile (B52724):water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the absorbance maximum of SKF-86002.

  • Data Analysis:

    • Analyze the resulting chromatogram. A single major peak should be observed for a pure, intact compound.

    • The appearance of additional peaks or a significant reduction in the area of the main peak compared to a fresh standard indicates degradation.

Protocol 2: In Vitro Kinase Assay to Determine SKF-86002 Activity

This protocol describes a general workflow to test the inhibitory activity of your SKF-86002 solution on p38 MAPK.

  • Reagents and Materials:

    • Recombinant active p38 MAPK enzyme.

    • Specific substrate for p38 MAPK (e.g., ATF2).

    • ATP.

    • Kinase assay buffer.

    • This compound solution (serial dilutions).

    • Detection reagent (e.g., phosphospecific antibody for the substrate or a luminescence-based ATP detection kit).

  • Assay Procedure:

    • In a microplate, add the p38 MAPK enzyme, its substrate, and the kinase assay buffer.

    • Add serial dilutions of your SKF-86002 solution to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using your chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of SKF-86002.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value. A significant increase in the IC50 value compared to previous experiments indicates a loss of compound efficacy.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Kinases Other Kinases (e.g., MAPKAPK2) p38_MAPK->Kinases activates Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation Kinases->Inflammation SKF_86002 SKF-86002 SKF_86002->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

troubleshooting_workflow Start Loss of SKF-86002 Efficacy Observed Check_Stock Step 1: Check Stock Solution - Visual Inspection - HPLC/LC-MS Analysis Start->Check_Stock Stock_OK Stock Solution OK? Check_Stock->Stock_OK Degraded_Stock Outcome: Stock Degraded Action: Prepare Fresh Stock Stock_OK->Degraded_Stock No Check_Working Step 2: Evaluate Working Solution - Prepare Fresh Dilutions - Check Buffer Stability Stock_OK->Check_Working Yes Resolve Issue Resolved Degraded_Stock->Resolve Working_OK Working Solution Stable? Check_Working->Working_OK Degraded_Working Outcome: Unstable in Buffer Action: Re-evaluate Buffer/Protocol Working_OK->Degraded_Working No Check_Assay Step 3: Assess Experimental Conditions - Use Positive Controls - Standardize Cell Conditions Working_OK->Check_Assay Yes Degraded_Working->Resolve Check_Assay->Resolve

Caption: Troubleshooting workflow for addressing loss of SKF-86002 efficacy.

Technical Support Center: Cell Line-Specific Responses to SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SKF-86002 dihydrochloride (B599025) in their experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to this p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-86002 dihydrochloride?

A1: SKF-86002 is a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It also inhibits the lipoxygenase and cyclooxygenase pathways, contributing to its anti-inflammatory properties.[1] The primary mode of action is the inhibition of p38 MAPK, a key kinase involved in cellular responses to stress and inflammation.

Q2: I am not seeing the expected inhibition of p38 MAPK phosphorylation. What are the possible causes?

A2: Several factors could contribute to this issue:

  • Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of SKF-86002 for your specific cell line. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration.

  • Incorrect Timing of Treatment: The timing of inhibitor addition relative to cell stimulation is critical. For instance, in studies with LPS-activated human monocytes, maximal inhibition of IL-1 beta production was observed when SKF-86002 was added at the time of cytokine translation.[3]

  • Cellular Adaptation: Prolonged exposure (greater than 2 hours in some cases) to SKF-86002 can lead to a loss of inhibitory activity in certain cell types, such as human monocytes, suggesting cellular adaptation.[3]

  • Compound Stability: Ensure the proper storage and handling of the this compound stock solution to prevent degradation.

Q3: My cells are showing unexpected off-target effects. What could be the reason?

A3: While SKF-86002 is a potent p38 MAPK inhibitor, like many kinase inhibitors, it may exhibit off-target effects. These can arise from interactions with other kinases or cellular components. To mitigate this:

  • Use the Lowest Effective Concentration: Titrate SKF-86002 to the lowest concentration that effectively inhibits p38 MAPK in your system to minimize off-target effects.

  • Confirm with a Second Inhibitor: Use a structurally different p38 MAPK inhibitor to confirm that the observed phenotype is due to p38 inhibition and not an off-target effect of SKF-86002.

  • Analyze Downstream Targets: Assess the phosphorylation status of known downstream targets of p38 MAPK to confirm on-target activity.

Q4: Are there known instances of resistance to SKF-86002?

A4: While specific resistance mechanisms to SKF-86002 are not extensively documented in the provided search results, resistance to kinase inhibitors can occur through various mechanisms. These can include mutations in the target kinase that prevent inhibitor binding or the activation of compensatory signaling pathways.[4] For example, in human monocytes, pretreatment with GM-CSF can reduce the sensitivity to SKF-86002's inhibitory effects on IL-1 beta production.[3]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve SKF-86002 is not toxic to the cells. Run a vehicle control.
Inaccurate Cell Counting Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure accurate initial cell numbers.
Edge Effects in Multi-well Plates To minimize edge effects, do not use the outer wells of the plate for experimental samples or ensure proper humidification in the incubator.
Issue 2: Weak or No Signal in Western Blot for Phospho-p38 MAPK
Possible Cause Troubleshooting Steps
Insufficient Cell Stimulation Ensure that the stimulus used to activate the p38 MAPK pathway (e.g., LPS, UV) is potent enough and applied for the optimal duration.
Phosphatase Activity Use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of p38 MAPK during sample preparation.
Inefficient Protein Transfer Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane.
Antibody Issues Use a validated antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182). Titrate the primary and secondary antibody concentrations.

Data Presentation: Cell Line-Specific IC50 Values

The half-maximal inhibitory concentration (IC50) of SKF-86002 can vary significantly between different cell lines and experimental conditions. The following table summarizes known IC50 values.

Cell LineTarget/Process InhibitedIC50 Value
Human MonocytesIL-1 and TNF-α production (LPS-stimulated)1 µM[1][2]
p38 MAPK0.5 - 1 µM[2]
Rat Basophilic Leukemia (RBL-1) cells5-lipoxygenase10 µM[2]
Cyclooxygenase100 µM[2]
Prostanoid production70 µM[2]
Prostaglandin H2 (PGH2) synthase120 µM[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of SKF-86002 on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of SKF-86002 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-p38 MAPK

This protocol details the detection of phosphorylated p38 MAPK levels following SKF-86002 treatment.

Materials:

  • Cells of interest

  • This compound

  • Stimulus for p38 activation (e.g., LPS, anisomycin)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with SKF-86002 for the desired time before stimulating with a p38 activator.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total p38 MAPK and a loading control to normalize the data.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines (e.g., LPS, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation (Thr180/Tyr182) Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream SKF86002 SKF-86002 SKF86002->p38 Response Cellular Responses (Inflammation, Apoptosis, etc.) Downstream->Response

Caption: p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells in Multi-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with SKF-86002 & Vehicle Control Adhere->Treat Stimulate Stimulate p38 Pathway (if required) Treat->Stimulate Incubate Incubate for Desired Duration Stimulate->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Option 1 Western Western Blot for p-p38 MAPK Assay->Western Option 2 Data Data Acquisition Viability->Data Western->Data Analysis Data Analysis & Interpretation Data->Analysis

Caption: General experimental workflow for studying the effects of SKF-86002.

References

Impact of serum concentration on SKF-86002 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF-86002 dihydrochloride (B599025). The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SKF-86002 dihydrochloride?

This compound is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] By inhibiting p38 MAPK, it disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1][3][4] It has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of IL-1 and TNF-α in human monocytes with an IC50 of 1 μM.[1][3][4] Additionally, SKF-86002 inhibits the metabolism of arachidonic acid by lipoxygenase and cyclooxygenase.[1][3]

Q2: I am observing lower than expected potency of SKF-86002 in my cell-based assays. What could be the cause?

A common reason for reduced potency of small molecule inhibitors in cell-based assays is the presence of serum in the culture medium. Like many small molecules, SKF-86002 can bind to serum proteins, primarily albumin. This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and interact with its target, p38 MAPK. This can lead to a higher apparent IC50 value (lower potency) compared to assays performed in low-serum or serum-free conditions.

Q3: How can I determine if serum protein binding is affecting my experimental results with SKF-86002?

To confirm the impact of serum protein binding, you can perform a dose-response experiment. This involves testing the activity of SKF-86002 across a range of concentrations in cell culture media containing varying percentages of serum (e.g., 0.5%, 2%, 5%, 10% fetal bovine serum). If serum protein binding is a significant factor, you should observe a rightward shift in the IC50 curve as the serum concentration increases. This indicates that a higher total concentration of the inhibitor is required to achieve the same level of biological response in the presence of more serum proteins.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Troubleshooting Guide

This guide addresses the specific issue of a suspected loss of SKF-86002 activity due to serum concentration in cell culture experiments.

Problem: Inconsistent or lower-than-expected inhibition of p38 MAPK signaling or downstream cytokine production in the presence of serum.

Possible Cause Troubleshooting Steps Expected Outcome
Serum Protein Binding 1. Perform a Serum Concentration Gradient Experiment: Set up parallel experiments with your cell line of interest and treat with a dose-range of SKF-86002 in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). 2. Analyze the Dose-Response Curve: Determine the IC50 value for SKF-86002 at each serum concentration.A rightward shift in the IC50 curve with increasing serum concentration will confirm that serum proteins are reducing the apparent potency of the inhibitor.
Suboptimal Inhibitor Concentration 1. Increase Inhibitor Concentration: Based on the results from the serum gradient experiment, you may need to use a higher concentration of SKF-86002 in your standard culture medium (e.g., 10% FBS) to achieve the desired level of inhibition. 2. Consider a Serum-Starvation Period: If your experimental design allows, you can serum-starve the cells for a few hours before and during the treatment with SKF-86002.Increased inhibitor concentration should restore the expected level of p38 MAPK inhibition. Serum starvation will minimize protein binding, leading to a more potent effect at lower concentrations.
Compound Precipitation 1. Check Solubility: Visually inspect your highest concentration of working solution for any signs of precipitation after dilution in the final culture medium. 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions of SKF-86002 from a concentrated stock solution for each experiment.The working solution should be clear and free of any visible particles. Using freshly prepared dilutions ensures the compound is fully dissolved.
Quantitative Data Summary: Impact of Serum on Inhibitor Potency (Hypothetical Data)

The following table illustrates the expected trend in the IC50 value of a small molecule inhibitor like SKF-86002 with increasing serum concentration, based on the principle of serum protein binding.

Fetal Bovine Serum (FBS) ConcentrationApparent IC50 of SKF-86002 (μM)Fold Change in IC50 (vs. 0.5% FBS)
0.5%1.21.0
2%2.52.1
5%5.84.8
10%11.39.4

Note: This is hypothetical data provided for illustrative purposes. Actual values will vary depending on the cell type, assay endpoint, and specific batch of serum used.

Experimental Protocols

Protocol: Determining the Impact of Serum on SKF-86002 Activity

This protocol describes how to perform a dose-response experiment to quantify the effect of serum concentration on the potency of SKF-86002.

1. Materials:

  • This compound
  • DMSO (for stock solution)
  • Cell line of interest (e.g., human monocytes, macrophages)
  • Cell culture medium (e.g., RPMI-1640)
  • Fetal Bovine Serum (FBS)
  • Lipopolysaccharide (LPS) or other p38 MAPK activator
  • Assay reagents for measuring endpoint (e.g., ELISA kit for TNF-α, Western blot reagents for phospho-p38 MAPK)
  • 96-well cell culture plates

2. Procedure:

  • Prepare SKF-86002 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Media with Varying Serum Concentrations: Prepare four batches of cell culture medium containing different final concentrations of FBS: 0.5%, 2%, 5%, and 10%.

  • Prepare Serial Dilutions of SKF-86002: For each serum concentration, prepare a series of working solutions of SKF-86002 by serially diluting the stock solution in the corresponding medium. The final concentrations should typically range from 0.1 μM to 100 μM.

  • Treat Cells: Remove the old medium from the cells and add the SKF-86002 working solutions (in the corresponding serum-containing medium) to the wells. Include vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration) for each serum condition. Incubate for 1-2 hours.

  • Stimulate p38 MAPK Pathway: After the pre-incubation with the inhibitor, add the p38 MAPK activator (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the negative control.

  • Incubation: Incubate the plate for the appropriate duration to allow for the desired biological response (e.g., 4-24 hours for cytokine production).

  • Assay Endpoint Measurement:

    • For cytokine production: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α) using an ELISA kit.

    • For p38 MAPK phosphorylation: Lyse the cells and perform a Western blot to detect the levels of phosphorylated p38 MAPK and total p38 MAPK.

  • Data Analysis:

    • For each serum concentration, plot the percentage of inhibition against the log of the SKF-86002 concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each serum condition.

    • Compare the IC50 values across the different serum concentrations.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-1, TNF-α) Gene_Expression->Cytokines experimental_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Media Prepare Media with Varying Serum % Seed_Cells->Prepare_Media Prepare_Inhibitor Prepare SKF-86002 Serial Dilutions Prepare_Media->Prepare_Inhibitor Treat_Cells Pre-incubate Cells with SKF-86002 Prepare_Inhibitor->Treat_Cells Stimulate_Cells Stimulate with LPS Treat_Cells->Stimulate_Cells Incubate Incubate (4-24h) Stimulate_Cells->Incubate Measure_Endpoint Measure Endpoint (e.g., TNF-α ELISA) Incubate->Measure_Endpoint Analyze_Data Analyze Data and Determine IC50 Measure_Endpoint->Analyze_Data End End Analyze_Data->End logical_relationship Increase_Serum Increased Serum Concentration Protein_Binding Increased Serum Protein Binding of SKF-86002 Increase_Serum->Protein_Binding Free_Inhibitor Decreased Free Concentration of SKF-86002 Protein_Binding->Free_Inhibitor Reduced_Potency Reduced Apparent Potency (Higher IC50) Free_Inhibitor->Reduced_Potency

References

Validation & Comparative

A Head-to-Head Comparison of p38 MAPK Inhibitors: SKF-86002 Dihydrochloride vs. SB203580

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical step in elucidating cellular signaling pathways and validating potential therapeutic targets. This guide provides an objective comparison of two widely used p38 MAP kinase inhibitors, SKF-86002 dihydrochloride (B599025) and SB203580, focusing on their performance, selectivity, and supporting experimental data.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular and environmental stresses, as well as pro-inflammatory cytokines.[1] They play a crucial role in regulating a variety of cellular processes, including inflammation, cell cycle progression, cell differentiation, and apoptosis. The four main isoforms of p38 are α (alpha), β (beta), γ (gamma), and δ (delta).[2] Both SKF-86002 and SB203580 are ATP-competitive inhibitors that have been instrumental in studying the function of the p38 pathway.

Quantitative Data Comparison

The following tables summarize the key physicochemical and inhibitory properties of SKF-86002 dihydrochloride and SB203580. It is important to note that inhibitory concentration (IC50) values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.

Table 1: Physicochemical Properties

PropertyThis compoundSB203580
Molecular Formula C₁₆H₁₂FN₃S · 2HClC₂₁H₁₆FN₃OS
Molecular Weight 370.27 g/mol 377.4 g/mol
CAS Number 116339-68-5152121-47-6
Solubility Soluble in DMSOSoluble in DMSO and EtOH

Table 2: Comparative Inhibitory Activity (IC50)

TargetThis compoundSB203580
p38α MAPK ~1 µM (LPS-stimulated human monocytes)[3][4]50 nM (SAPK2a/p38)[5]
p38β MAPK Inhibits p38β2[6]500 nM (SAPK2b/p38β2)[5]
p38γ MAPK Not a primary targetNot inhibited[5]
p38δ MAPK Not a primary targetNot inhibited[5]
Other Kinases Inhibits lipoxygenase and cyclooxygenase[3]Inhibits PKB/Akt, GSK-3β, and LCK at higher concentrations[1][5]

Mechanism of Action and Selectivity

Both SKF-86002 and SB203580 function by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of downstream substrates.[1] SB203580 is a pyridinyl imidazole (B134444) compound that primarily inhibits the p38α and p38β isoforms.[1] While widely used, it is known to have off-target effects, including the inhibition of other kinases like Protein Kinase B (PKB/Akt) and Glycogen Synthase Kinase 3β (GSK-3β).[1][5] At concentrations above 20 µM, SB203580 has been reported to induce the activation of Raf-1.[1]

SKF-86002 also demonstrates potent inhibition of p38 MAPK and was initially characterized as a dual inhibitor of cyclooxygenase and lipoxygenase, contributing to its anti-inflammatory properties.[3] While its primary targets within the p38 family are the α and β isoforms, its broader kinase selectivity profile is less extensively documented in publicly available comparative studies than that of SB203580.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of these inhibitors and a typical experimental approach for their comparison, the following diagrams are provided.

p38_pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) cytokines->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates mapkapk2 MAPKAPK2 p38->mapkapk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis) mapkapk2->cellular_response transcription_factors->cellular_response inhibitor SKF-86002 SB203580 inhibitor->p38

Caption: p38 MAPK signaling pathway with points of inhibition.

experimental_workflow start Start: Cell Culture (e.g., Macrophages, HeLa) treatment Inhibitor Treatment: - SKF-86002 (various conc.) - SB203580 (various conc.) - Vehicle Control (DMSO) start->treatment stimulation Stimulation (e.g., LPS, Anisomycin) treatment->stimulation lysate_prep Cell Lysis and Protein Quantification stimulation->lysate_prep kinase_assay In Vitro Kinase Assay (p38 activity) lysate_prep->kinase_assay western_blot Western Blot (p-p38, p-MK2, Total p38) lysate_prep->western_blot data_analysis Data Analysis: - IC50 Determination - Comparison of Potency kinase_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for comparing p38 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitors. Below are representative protocols for an in vitro kinase assay and a Western blot analysis to evaluate the efficacy of SKF-86002 and SB203580.

In Vitro p38α Kinase Assay

This assay directly measures the enzymatic activity of purified p38α kinase in the presence of the inhibitors.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., ATF2 peptide)

  • This compound and SB203580

  • DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of SKF-86002 and SB203580 in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a range from picomolar to micromolar.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the diluted inhibitors (or DMSO for control), and the recombinant p38α kinase.

  • Initiation of Reaction: Add the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value for each compound using a suitable curve-fitting software.

Western Blot Analysis for Cellular p38 Inhibition

This cell-based assay assesses the ability of the inhibitors to block the phosphorylation of p38 and its downstream target, MAPKAPK-2 (MK2), in a cellular context.

Materials:

  • Cell line (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • This compound and SB203580

  • p38 activator (e.g., Anisomycin, LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MAPKAPK-2 (Thr334), anti-total-MAPKAPK-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere and grow to 70-80% confluency. Pre-treat the cells with various concentrations of SKF-86002, SB203580, or DMSO for 1-2 hours.

  • Stimulation: Add a p38 activator to the media and incubate for the recommended time (e.g., 30 minutes for Anisomycin).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition and compare the inhibitory effects of SKF-86002 and SB203580.

Conclusion

References

A Head-to-Head In Vivo Comparison of p38 MAPK Inhibitors: SKF-86002 vs. BIRB-796

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate small molecule inhibitors is a critical step. This guide provides an objective, data-driven comparison of two prominent p38 MAPK inhibitors, SKF-86002 and BIRB-796, focusing on their in vivo efficacy in preclinical models of inflammation.

Executive Summary

Quantitative Data Summary

The following tables summarize the in vivo efficacy of SKF-86002 and BIRB-796 in two common animal models of inflammation: adjuvant-induced arthritis in rats and lipopolysaccharide (LPS)-induced cytokine production in mice.

Table 1: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis

ParameterSKF-86002BIRB-796
Animal Model Lewis Rats with Adjuvant-Induced ArthritisNot explicitly detailed in a comparable rat model in the provided search results.
Dosage 10-90 mg/kgNot Available
Administration Oral (p.o.), daily for 22 daysNot Available
Efficacy Dose-dependent reduction in hindleg volume.Not Available

Table 2: In Vivo Efficacy in LPS-Induced TNF-α Production in Mice

ParameterSKF-86002BIRB-796
Animal Model LPS-stimulated miceLPS-stimulated mice
Dosage Data on percentage inhibition in vivo not specified.30 mg/kg
Administration Not specifiedNot specified
Efficacy Inhibits LPS-stimulated TNF-α production.Inhibits 84% of TNF-α production.[1]

Signaling Pathway and Experimental Workflow

To contextualize the action of these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a generalized experimental workflow for evaluating anti-arthritic compounds in vivo.

p38 MAPK Signaling Pathway

p38_MAPK_pathway extracellular Stress / Cytokines (e.g., TNF-α, IL-1) receptor Receptor extracellular->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor SKF-86002 / BIRB-796 inhibitor->p38

Caption: The p38 MAPK signaling cascade is activated by extracellular stressors and cytokines, leading to inflammatory responses.

Generalized In Vivo Arthritis Model Workflow

experimental_workflow acclimatization Animal Acclimatization induction Arthritis Induction (e.g., Adjuvant Injection) acclimatization->induction grouping Grouping & Baseline Measurement induction->grouping treatment Treatment Initiation (Vehicle, SKF-86002, or BIRB-796) grouping->treatment monitoring Disease Progression Monitoring (e.g., Paw Volume) treatment->monitoring Daily Dosing endpoint Endpoint Analysis (Histopathology, Cytokine Levels) monitoring->endpoint

Caption: A typical experimental workflow for evaluating the efficacy of anti-arthritic compounds in a rodent model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the in vivo models cited in this guide.

Adjuvant-Induced Arthritis in Rats (for SKF-86002 evaluation)
  • Animal Model: Male Lewis rats are typically used due to their susceptibility to adjuvant-induced arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of one hind paw.

  • Grouping and Treatment: Animals are randomly assigned to treatment groups (e.g., vehicle control, SKF-86002 at various doses). Oral administration of SKF-86002, typically via gavage, commences either on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

  • Assessment of Arthritis: The primary endpoint is the measurement of paw volume or thickness using a plethysmometer or calipers. Measurements are taken at regular intervals throughout the study. Secondary endpoints can include histological analysis of the joints for inflammation, pannus formation, and bone erosion, as well as measurement of inflammatory biomarkers in the serum.

LPS-Induced TNF-α Production in Mice (for BIRB-796 evaluation)
  • Animal Model: Various strains of mice, such as BALB/c or C57BL/6, can be used.

  • LPS Challenge: Mice are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.

  • Inhibitor Administration: BIRB-796 is typically administered orally or intraperitoneally at a specified time point before the LPS challenge.

  • Measurement of TNF-α: Blood samples are collected at a peak time point of TNF-α production (usually 1-2 hours post-LPS injection). Serum or plasma is then isolated, and TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA). The percentage of inhibition is calculated by comparing the TNF-α levels in the inhibitor-treated group to the vehicle-treated control group.

Concluding Remarks

Both SKF-86002 and BIRB-796 demonstrate significant anti-inflammatory effects in vivo through the inhibition of the p38 MAPK pathway. The available data suggests that BIRB-796 shows high potency in inhibiting LPS-induced TNF-α production. For arthritic models, SKF-86002 has been shown to be effective in reducing inflammation.

References

Validating p38 MAPK Inhibition by SKF-86002 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to p38 MAPK Inhibition Validation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic intervention. SKF-86002 dihydrochloride (B599025) is an orally active p38 MAPK inhibitor with demonstrated anti-inflammatory, anti-arthritic, and analgesic properties.[2][3][4][5] It functions by inhibiting the production of lipopolysaccharide (LPS)-stimulated interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in human monocytes, with an IC50 of 1 μM.[2][3][4][6]

Given the complex nature of cellular signaling, relying on a single method to confirm the inhibition of a specific target like p38 MAPK can be insufficient. Off-target effects or indirect modulation of the pathway can lead to misinterpretation of experimental results. Therefore, it is crucial for researchers to validate the inhibitory action of compounds like SKF-86002 using a secondary, independent method. This guide provides a comparative overview of pharmacological and genetic approaches to validate p38 MAPK inhibition, complete with experimental protocols and data presentation.

Pharmacological Validation: Comparison with Alternative Inhibitors

One of the most direct ways to validate the effects of SKF-86002 is to compare its performance against other well-characterized p38 MAPK inhibitors. This approach helps to ensure that the observed biological effects are due to the inhibition of p38 MAPK and not an off-target effect of the specific chemical scaffold of SKF-86002.

Two widely used alternative p38 MAPK inhibitors are SB203580 and BIRB 796 (Doramapimod).

  • SB203580: A potent and selective pyridinyl imidazole (B134444) inhibitor of p38 MAPK that targets the α and β isoforms.[7][8] It competitively binds to the ATP-binding pocket of p38, thereby inhibiting its catalytic activity.[9] It is important to note that SB203580 does not inhibit the phosphorylation of p38 by upstream kinases.[9]

  • BIRB 796 (Doramapimod): A highly potent and selective diaryl urea-based inhibitor that binds to an allosteric site on p38 MAPK, a different mechanism compared to ATP-competitive inhibitors.[10][11] This allosteric binding induces a conformational change that is incompatible with kinase activity. BIRB 796 inhibits all four isoforms of p38 MAPK (α, β, γ, and δ).[12]

Table 1: Comparison of p38 MAPK Inhibitors

FeatureSKF-86002 DihydrochlorideSB203580BIRB 796 (Doramapimod)
Mechanism of Action ATP-competitiveATP-competitive[9]Allosteric inhibitor[10][11]
p38 Isoform Specificity Primarily p38αp38α and p38β[8]p38α, p38β, p38γ, and p38δ[12]
IC50 Value ~1 µM for IL-1 and TNF-α production[2][3][4][6]~0.3-0.6 µM for p38α activity[8][13]38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ)[12]
Binding Affinity (Kd) Not widely reportedNot widely reported~0.1 nM for p38α[12]
Genetic Validation: siRNA-Mediated Knockdown

A non-pharmacological approach to validate p38 MAPK inhibition is to use RNA interference (RNAi) to specifically reduce the expression of p38 MAPK protein. Small interfering RNA (siRNA) can be designed to target the mRNA of a specific p38 isoform (e.g., p38α), leading to its degradation and a subsequent decrease in protein levels.[14][15][16][17] By comparing the cellular effects of SKF-86002 treatment with the effects of p38 MAPK siRNA knockdown, researchers can more definitively attribute the observed phenotype to the inhibition of the p38 MAPK pathway.

Table 2: Comparison of Pharmacological vs. Genetic Inhibition

MethodPrincipleAdvantagesDisadvantages
SKF-86002 (Pharmacological) Small molecule inhibition of kinase activity.Rapid onset of action, dose-dependent, reversible.Potential for off-target effects.
siRNA (Genetic) Post-transcriptional gene silencing.High specificity for the target protein.Slower onset of action (requires protein turnover), potential for incomplete knockdown, off-target effects of the siRNA itself.

Visualizing the Validation Workflow

To effectively validate p38 MAPK inhibition, a structured experimental approach is necessary. This involves utilizing both pharmacological and genetic methods and assessing their impact on the p38 MAPK signaling pathway at different levels.

G cluster_0 Inhibition Methods cluster_1 Validation Assays SKF_86002 SKF-86002 Treatment WB Western Blot (p-p38 / Total p38) SKF_86002->WB Kinase_Assay In Vitro Kinase Assay (ATF-2 Phosphorylation) SKF_86002->Kinase_Assay Functional_Assay Functional Assay (TNF-α ELISA) SKF_86002->Functional_Assay Alt_Inhibitor Alternative Inhibitor (e.g., SB203580) Alt_Inhibitor->WB Alt_Inhibitor->Kinase_Assay Alt_Inhibitor->Functional_Assay siRNA p38 MAPK siRNA Knockdown siRNA->WB siRNA->Functional_Assay Validation Validated p38 MAPK Inhibition WB->Validation Kinase_Assay->Validation Functional_Assay->Validation

Caption: Experimental workflow for validating p38 MAPK inhibition.

The p38 MAPK Signaling Pathway

Understanding the p38 MAPK signaling cascade is essential for designing and interpreting validation experiments. The pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of p38 MAPK, which in turn phosphorylates downstream targets.

G Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 p-Thr180/Tyr182 Downstream Downstream Targets (e.g., ATF-2, MAPKAPK2) p38->Downstream Response Cellular Response (e.g., TNF-α Production) Downstream->Response Inhibitor SKF-86002 / SB203580 / BIRB 796 Inhibitor->p38 siRNA p38 siRNA siRNA->p38 (degrades mRNA)

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

Experimental Protocols

Western Blot for Phosphorylated p38 MAPK

This protocol allows for the detection of the activated, phosphorylated form of p38 MAPK (p-p38) relative to the total amount of p38 MAPK protein.

a. Cell Lysis and Protein Quantification:

  • Treat cells with SKF-86002, an alternative inhibitor, or transfect with p38 MAPK siRNA, alongside appropriate controls.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][18]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]

b. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.[18]

  • Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel.[18]

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][18]

  • Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[1]

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]

  • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.[18]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a known substrate, such as ATF-2.

  • Immunoprecipitate p38 MAPK from cell lysates using an anti-p38 antibody.[19]

  • Wash the immunoprecipitated pellets with kinase buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 2 mM DTT).[20]

  • Resuspend the pellets in kinase buffer containing ATP and a recombinant p38 substrate like ATF-2.[20][21]

  • Incubate the reaction at 30°C for 30 minutes to allow for phosphorylation.[19][21]

  • Terminate the reaction by adding SDS sample buffer.[19]

  • Analyze the phosphorylation of ATF-2 by Western blotting using a phospho-specific ATF-2 antibody.[19][21]

Downstream Functional Assay: TNF-α ELISA

This assay quantifies the production of a key downstream inflammatory cytokine, TNF-α, which is regulated by the p38 MAPK pathway.

  • Culture cells (e.g., THP-1 monocytes) and pre-treat with SKF-86002, an alternative inhibitor, or transfect with p38 siRNA.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.[22]

  • Collect the cell culture supernatant after an appropriate incubation period (e.g., 4-18 hours).[22]

  • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.[23][24][25][26]

  • Briefly, samples are added to a microplate pre-coated with a TNF-α capture antibody.[22]

  • A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.[23][26]

  • A substrate solution is added, and the colorimetric change is measured at 450 nm.[23]

  • A standard curve is used to determine the concentration of TNF-α in the samples.[23]

References

A Head-to-Head Comparison of SKF-86002 and VX-702 in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of p38 MAPK inhibitors, SKF-86002 dihydrochloride (B599025) and VX-702 represent two key compounds with distinct profiles. This guide provides an objective comparison of their performance in various inflammatory models, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.

Executive Summary

Both SKF-86002 and VX-702 are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade in the production of pro-inflammatory cytokines. VX-702 generally exhibits greater potency and selectivity for the p38α isoform, with IC50 values in the low nanomolar range. SKF-86002, while also an effective p38 MAPK inhibitor, demonstrates a broader inhibitory profile that includes cyclooxygenase and lipoxygenase enzymes. This distinction in their mechanism of action can influence their effects in different inflammatory contexts.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the inhibitory activities of SKF-86002 and VX-702 from various preclinical studies. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with this in mind.

Table 1: In Vitro Inhibitory Activity of SKF-86002 and VX-702

TargetSKF-86002VX-702Assay System
p38 MAPK Isoforms
p38αNot explicitly specifiedIC50: 4-20 nM[1][2]; KD: 3.7 nMCell-free kinase assay
p38βNot explicitly specifiedKD: 17 nMCell-free kinase assay
Cytokine Production
IL-1β ProductionIC50: 1 µM[3][4]IC50: 122 ng/mL[2][5][6]LPS-stimulated human monocytes
TNF-α ProductionIC50: 1 µM[3][4]IC50: 99 ng/mL[2][5][6]LPS-stimulated human monocytes
IL-6 ProductionNot specifiedIC50: 59 ng/mL[2][5][6]LPS-stimulated human monocytes
Other Inflammatory Mediators
LipoxygenaseInhibits[3]Not specified
CyclooxygenaseInhibits[3]Not specified

Table 2: In Vivo Efficacy in Animal Models of Inflammation

ModelCompoundDosingKey Findings
Collagen-Induced Arthritis (Mouse) VX-7020.1 mg/kg, twice dailyEquivalent effect to methotrexate (B535133) (0.1 mg/kg) in reducing wrist joint erosion and inflammation.[1][5]
VX-7025 mg/kg, twice dailyEquivalent effect to prednisolone (B192156) (10 mg/kg, once daily) in reducing wrist joint erosion and inflammation.[1][5]
Adjuvant-Induced Arthritis (Rat) SKF-8600210-90 mg/kg, p.o., daily for 22 daysSignificantly decreased hindleg volumes.[7]
Phase II Clinical Trial (Rheumatoid Arthritis) VX-7025 mg or 10 mg, once dailyShowed statistically significant effects on signs and symptoms of RA (ACR20 criteria).[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental setups, the following diagrams are provided in Graphviz DOT language.

p38_MAPK_Pathway Stress Stress Stimuli (LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (ATF-2, CREB, etc.) p38_MAPK->Transcription_Factors SKF_86002 SKF-86002 SKF_86002->p38_MAPK Inhibits VX_702 VX-702 VX_702->p38_MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MK2->Cytokines Transcription_Factors->Cytokines

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Model Kinase_Assay p38 Kinase Assay (Recombinant Enzyme) Inhibitor_Treatment Inhibitor Treatment (SKF-86002 or VX-702) Cell_Culture Cell Culture (e.g., Human Monocytes) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation LPS_Stimulation->Inhibitor_Treatment Cytokine_Analysis Cytokine Measurement (ELISA) Inhibitor_Treatment->Cytokine_Analysis Animal_Model Collagen-Induced Arthritis (Mouse) Immunization Immunization with Type II Collagen Animal_Model->Immunization Inhibitor_Admin Inhibitor Administration Immunization->Inhibitor_Admin Disease_Scoring Clinical Scoring of Arthritis Severity Inhibitor_Admin->Disease_Scoring Histology Histopathological Analysis of Joints Disease_Scoring->Histology

Caption: General experimental workflows for in vitro and in vivo studies.

Experimental Protocols

In Vitro p38 Kinase Assay (Non-Radioactive)

This protocol outlines a general procedure for assessing the direct inhibitory effect of compounds on p38 kinase activity.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT, 25 mM MgCl2)

  • ATP solution

  • Substrate (e.g., ATF-2 fusion protein)[9]

  • SKF-86002 and VX-702

  • 3X SDS sample buffer

  • Apparatus for SDS-PAGE and Western blotting

  • Antibody specific for the phosphorylated substrate (e.g., Phospho-ATF-2 (Thr71) antibody)[9]

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant p38α kinase, and the test inhibitor (SKF-86002 or VX-702) at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate (ATF-2).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).[9]

  • Terminate the reaction by adding 3X SDS sample buffer.[9]

  • Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with a phospho-specific antibody against the substrate to detect the level of phosphorylation.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

LPS-Induced Cytokine Production in Human Monocytes

This protocol describes a cell-based assay to evaluate the effect of the inhibitors on the production of pro-inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • SKF-86002 and VX-702

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Isolate human monocytes from peripheral blood.[10]

  • Seed the monocytes in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of SKF-86002 or VX-702 for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 10 ng/mL) to induce cytokine production.[10]

  • Incubate the cells for a defined period (e.g., 4-24 hours).[10]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

  • Calculate the percentage of inhibition of cytokine production for each inhibitor concentration to determine the IC50 values.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used in vivo model to assess the anti-inflammatory and anti-arthritic potential of drug candidates.

Materials:

  • Susceptible mouse strain (e.g., DBA/1)[12]

  • Type II collagen (from chicken or bovine)[12]

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)[13]

  • SKF-86002 and VX-702

  • Calipers for measuring paw thickness

Procedure:

  • Immunization: Emulsify Type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the mice on day 0.[13]

  • Booster: On day 21, administer a booster injection of Type II collagen emulsified in IFA.[13]

  • Treatment: Begin administration of SKF-86002, VX-702, or vehicle control at a predetermined dose and schedule, typically starting before or at the onset of clinical signs.

  • Clinical Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema, swelling, and joint rigidity. Measure paw thickness using calipers.[13]

  • Termination and Analysis: At the end of the study, euthanize the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

Conclusion

Both SKF-86002 and VX-702 are valuable tools for studying the role of the p38 MAPK pathway in inflammation. VX-702 offers higher potency and selectivity for p38α, making it a more specific probe for this particular isoform. In contrast, SKF-86002's broader inhibitory profile, which includes cyclooxygenase and lipoxygenase, may be advantageous in models where multiple inflammatory pathways are at play. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target selectivity. The data and protocols provided in this guide are intended to assist researchers in making an informed decision for their inflammatory research endeavors.

References

Unveiling the Kinase Selectivity Profile of SKF-86002 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SKF-86002 dihydrochloride (B599025) is a well-established inhibitor of p38 mitogen-activated protein kinase (MAPK), a key player in cellular responses to stress and inflammation.[1][2] While its primary targets are the p38 MAPK isoforms, a comprehensive understanding of its cross-reactivity with other kinases is crucial for accurate interpretation of experimental results and for the development of more selective therapeutic agents. This guide provides a comparative analysis of the known kinase interactions of SKF-86002, supported by available experimental data and detailed methodologies.

Data Presentation: Kinase Inhibition Profile of SKF-86002

While a comprehensive, publicly available high-throughput kinase panel screen for SKF-86002 is not readily accessible, existing literature provides valuable insights into its selectivity. The primary targets are p38α and p38β MAPK.[2] Furthermore, studies have demonstrated its interaction with other kinases and enzymes, highlighting a degree of cross-reactivity.

TargetIC50 (µM)Comments
Primary Targets
p38 MAPK0.5 - 1Potent inhibition of the primary target kinase.[1]
Off-Target Kinases (Qualitative) A KINOMEscan assay revealed binding to a variety of kinases, including:
Pim1N/AIdentified as an interactor in a KINOMEscan assay.
ASK1N/AIdentified as an interactor in a KINOMEscan assay.
HCKN/AIdentified as an interactor in a KINOMEscan assay.
AMPKN/AIdentified as an interactor in a KINOMEscan assay.
Other Off-Target Enzymes
5-Lipoxygenase10Demonstrates inhibitory activity against this enzyme involved in leukotriene synthesis.[1]
Cyclooxygenase (COX)100Shows weaker inhibition of COX enzymes involved in prostaglandin (B15479496) synthesis.[1]

N/A: Specific quantitative data such as IC50 values from a comprehensive kinase panel are not publicly available.

Signaling Pathway and Experimental Workflow

To understand the context of SKF-86002's activity, it is essential to visualize its role in the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses.

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1)->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors (e.g., ATF2, CREB) SKF-86002 SKF-86002 SKF-86002->p38 MAPK Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., ATF2, CREB)->Inflammatory Gene Expression Cytokine Production Cytokine Production Inflammatory Gene Expression->Cytokine Production

Caption: The p38 MAPK signaling pathway and the inhibitory action of SKF-86002.

The following diagram illustrates a general workflow for assessing the inhibitory activity of compounds like SKF-86002 against a panel of kinases.

kinase_assay_workflow Compound Preparation Compound Preparation Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->Assay Plate Preparation Kinase Reaction Kinase Reaction Assay Plate Preparation->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for kinase inhibitor profiling.

Experimental Protocols

Accurate determination of kinase inhibition is fundamental to understanding a compound's selectivity. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • SKF-86002 dihydrochloride

  • Purified recombinant kinases (p38 MAPK and other kinases of interest)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add the kinase, the test compound (SKF-86002), and the kinase-specific substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for p38 MAPK Inhibition

This protocol assesses the ability of SKF-86002 to inhibit p38 MAPK activity within a cellular context by measuring the production of downstream inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the p38 MAPK pathway.

  • Incubation: Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the logarithm of the SKF-86002 concentration and determine the IC50 value for the inhibition of cytokine production.

Conclusion

This compound is a potent inhibitor of p38 MAPK. While it is a valuable tool for studying the p38 MAPK pathway, researchers should be aware of its potential off-target effects, particularly on other kinases like Pim1, ASK1, HCK, and AMPK, as well as on enzymes such as 5-lipoxygenase. The lack of comprehensive, quantitative public data from a broad kinase panel screen underscores the need for careful experimental design and interpretation of results. The provided protocols offer a framework for researchers to further investigate the selectivity profile of SKF-86002 and other kinase inhibitors.

References

SKF-86002 Dihydrochloride: A Comparative Analysis Against First-Generation p38 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the advantages of SKF-86002 dihydrochloride (B599025), a p38 mitogen-activated protein kinase (MAPK) inhibitor, over first-generation compounds in the same class. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of therapeutics for a range of diseases. First-generation p38 inhibitors, while promising, have been hampered by limitations including off-target effects and toxicity. SKF-86002 dihydrochloride has emerged as a significant tool for researchers studying p38 MAPK-mediated processes, offering distinct advantages over its predecessors.

Superior Selectivity and Potency Profile

This compound demonstrates a more favorable profile in its targeted inhibition of p38 MAPK isoforms compared to first-generation inhibitors like SB203580. While both effectively inhibit p38α and p38β, data suggests that first-generation inhibitors can exhibit significant off-target activities at higher concentrations. For instance, SB203580 has been reported to inhibit other kinases such as protein kinase B (PKB/Akt) and can activate the Raf-1, ERK, and JNK pathways in certain cellular contexts.

In contrast, SKF-86002, in addition to its primary p38 MAPK inhibitory activity, also inhibits lipoxygenase- and cyclooxygenase-mediated metabolism of arachidonic acid, contributing to its anti-inflammatory properties[1][2]. This dual mechanism of action may offer a broader therapeutic window.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SKF-86002 and representative first-generation p38 inhibitors against key p38 isoforms and their effects on cellular inflammatory responses.

InhibitorTargetIC50 (nM)Cellular Assay (TNF-α/IL-1β release) IC50Key Off-Target Activities/Notes
This compound p38 MAPKNot explicitly defined in nM for isoforms~1000 nM (LPS-stimulated human monocytes)[1][2][3]Inhibits lipoxygenase and cyclooxygenase[1][2].
SB203580 p38α (SAPK2a)50[4]-Inhibits SAPK2b/p38β2 (IC50 = 500 nM)[4]. Can activate Raf-1, ERK, and JNK pathways at higher concentrations.
p38β2 (SAPK2b)500[4]
VX-745 (Neflamapimod) p38α10[5]51-180 nM (LPS-stimulated HWB)22-fold greater selectivity for p38α over p38β[5].
p38β220[5]
BIRB 796 (Doramapimod) p38α38[6][7]21 nM (LPS-stimulated human PBMCs)Also inhibits p38γ (200 nM) and p38δ (520 nM)[6]. Inhibits B-Raf (83 nM) and JNK2α2 (98 nM)[6].
p38β65[6][7]
p38γ200[6][7]
p38δ520[6][7]

Understanding the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibitors like SKF-86002 block this pathway, thereby reducing the inflammatory response.

p38_pathway stress Stress Stimuli (UV, LPS, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k mkk MKK3 / MKK6 map3k->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammatory Response (TNF-α, IL-1β production) substrates->response inhibitor SKF-86002 inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

In Vitro p38 Kinase Inhibition Assay (for IC50 Determination)

This protocol describes a biochemical assay to determine the concentration of an inhibitor required to block 50% of p38 kinase activity.

Materials:

  • Recombinant active p38α kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., ATF-2)

  • Test inhibitor (SKF-86002 or first-generation inhibitor)

  • 96-well plates

  • Phospho-specific antibody for the substrate

  • Detection system (e.g., ELISA or radiometric assay)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the substrate.

  • Add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phospho-specific antibody or by measuring incorporation of ³²P-ATP).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

kinase_assay_workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep reaction Set up Kinase Reaction in 96-well plate prep->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction incubation->stop detection Detect Phosphorylation stop->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Workflow for In Vitro Kinase Inhibition Assay.
Cellular Assay for TNF-α Release

This protocol measures the ability of an inhibitor to block the release of the pro-inflammatory cytokine TNF-α from stimulated cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test inhibitor (SKF-86002 or first-generation inhibitor)

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere if necessary.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value from the dose-response curve.

Western Blot Analysis of p38 MAPK Activation

This method is used to assess the phosphorylation status of p38 MAPK in cells treated with an inhibitor.

Materials:

  • Cell line of interest

  • Cell culture reagents

  • Stimulus for p38 activation (e.g., anisomycin, UV radiation)

  • Test inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat cells with the inhibitor or vehicle for 1 hour.

  • Stimulate the cells to activate the p38 MAPK pathway.

  • Wash cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

This compound presents several advantages over first-generation p38 inhibitors for research applications. Its broader anti-inflammatory profile, coupled with a potentially more favorable selectivity, makes it a valuable tool for investigating the roles of the p38 MAPK pathway in various physiological and pathological processes. The provided data and protocols serve as a guide for researchers to make informed decisions when selecting a p38 inhibitor for their studies. As with any pharmacological tool, careful consideration of the experimental context and appropriate controls are essential for accurate interpretation of results.

References

A Comparative Guide to p38 MAPK Inhibitors: Evaluating the Reproducibility of SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable and reproducible chemical probe is paramount to the integrity of experimental outcomes. This guide provides a comprehensive comparison of SKF-86002 dihydrochloride (B599025), a widely used p38 MAPK inhibitor, with its alternatives, focusing on the critical aspect of data reproducibility. This analysis is supported by experimental data and detailed methodologies to aid in the informed selection of the most appropriate inhibitor for your research needs.

SKF-86002 dihydrochloride is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. Its primary mechanism of action involves the suppression of pro-inflammatory cytokine production, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). However, the reproducibility of data generated with any chemical probe can be influenced by factors such as selectivity, off-target effects, and the specific experimental conditions. This guide aims to provide a clear comparison of SKF-86002 with other commonly used p38 MAPK inhibitors, namely SB203580 and VX-745 (Neflamapimod), to address these critical considerations.

Performance Comparison of p38 MAPK Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and cellular effects of this compound and its alternatives.

Table 1: Inhibitory Potency (IC50) Against p38 MAPK Isoforms

Compoundp38α (MAPK14) IC50p38β (MAPK11) IC50Selectivity Notes
SKF-86002 ~1 µM (for IL-1 & TNF-α production)Data not readily availableAlso inhibits lipoxygenase and cyclooxygenase
SB203580 50 nM[1]50 nM[2]Targets p38α and p38β isoforms[2]
VX-745 (Neflamapimod) 10 nM220 nMHighly selective for p38α over p38β

Table 2: Comparative Efficacy in Cellular Assays

CompoundAssayCell TypeKey Finding
SKF-86002 LPS-stimulated cytokine releaseHuman MonocytesIC50 of 1 µM for IL-1 and TNF-α production
SB203580 LPS-stimulated cytokine releaseHuman PBMCsPotently inhibits TNF-α and IL-6[3]
VX-745 (Neflamapimod) LPS-stimulated cytokine releaseHuman Whole BloodIC50 of 51-180 nM for TNF-α production

Understanding the Challenge of Reproducibility

A significant challenge in the field of kinase inhibitors is the potential for off-target effects, which can lead to inconsistent and difficult-to-reproduce results.[1] Many p38 MAPK inhibitors have faced setbacks in clinical trials due to unforeseen toxicities, often attributed to a lack of selectivity.[3][4] While direct, head-to-head studies on the reproducibility of data generated with SKF-86002 versus its alternatives are limited, an analysis of their known off-target profiles can provide valuable insights.

A study using a KINOMEscan assay revealed that SKF-86002 can bind to a wide variety of kinases, suggesting a potential for off-target effects.[5] In contrast, VX-745 is reported to be highly selective for the p38α isoform. The well-established inhibitor SB203580 is known to have off-target effects on other kinases, such as protein kinase B (PKB/Akt), and can activate other signaling pathways at higher concentrations.[2]

The lack of comprehensive, publicly available kinome-wide screening data for SKF-86002 makes a direct and thorough comparison of its off-target profile with more recently developed inhibitors challenging. This information gap is a critical consideration for researchers aiming for highly reproducible and specific results.

Experimental Protocols

To facilitate the independent verification and comparison of these inhibitors, detailed methodologies for key experiments are provided below.

Protocol 1: Lipopolysaccharide (LPS)-Stimulated TNF-α Release in Human Monocytes

This protocol is designed to assess the potency of p38 MAPK inhibitors in a physiologically relevant cellular assay.

1. Cell Culture and Plating:

  • Culture human monocytic cell lines (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates at a density of 5 x 10^5 cells/ml.[6]

2. Compound Treatment:

  • Prepare serial dilutions of this compound, SB203580, and VX-745 in the culture medium.

  • Pre-incubate the cells with the inhibitors or vehicle control (e.g., DMSO) for 1 hour at 37°C in a 5% CO2 incubator.[7]

3. Cell Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/ml to induce TNF-α production.[6]

4. Incubation and Supernatant Collection:

  • Incubate the plates for 4 hours at 37°C.[6]

  • Centrifuge the plates and collect the cell culture supernatants.

5. TNF-α Quantification:

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Plot the TNF-α concentration against the inhibitor concentration and determine the IC50 value for each compound.

Protocol 2: Assessing Kinase Selectivity via Kinome Profiling

To evaluate the off-target effects of a p38 MAPK inhibitor, a kinome-wide screening approach is recommended.

1. Compound Submission:

  • Provide the test compound (e.g., this compound) to a commercial kinase profiling service.

2. Kinase Panel Screening:

  • The service will typically screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases.[1]

3. Binding or Activity Assay:

  • The screening is usually performed using a competition binding assay or a direct kinase activity assay.[1]

4. Data Analysis:

  • The results are reported as the percentage of inhibition for each kinase in the panel.

  • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).[1]

5. Interpretation:

  • A selective inhibitor will show high inhibition of the intended target (p38 MAPK) and minimal inhibition of other kinases. A broad inhibition profile suggests a higher likelihood of off-target effects and potential for data irreproducibility.

Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream SKF_86002 SKF-86002 SB203580 VX-745 SKF_86002->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Downstream->Cytokines

Caption: The p38 MAPK signaling cascade and points of inhibition.

Experimental_Workflow Cell_Culture Cell Culture (Human Monocytes) Pre_incubation Pre-incubation with Inhibitor (SKF-86002 or Alternative) Cell_Culture->Pre_incubation LPS_Stimulation LPS Stimulation Pre_incubation->LPS_Stimulation Incubation Incubation (4h) LPS_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection ELISA TNF-α Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis Data Analysis (IC50) ELISA->Data_Analysis

Caption: Workflow for assessing p38 MAPK inhibitor efficacy.

Conclusion and Recommendations

The reproducibility of experimental data is a cornerstone of scientific advancement. While this compound is a widely cited inhibitor of p38 MAPK, the available data suggests a potential for off-target effects that could impact data reproducibility. Newer generations of p38 MAPK inhibitors, such as VX-745, have been developed with a focus on improved selectivity.

For researchers prioritizing the specificity and reproducibility of their findings, the following recommendations are crucial:

  • Consider Inhibitor Selectivity: For studies requiring a highly specific inhibition of p38α, inhibitors with a well-documented and narrow kinase selectivity profile, such as VX-745, may be a more suitable choice.

  • Perform Dose-Response Experiments: Always determine the optimal, non-toxic concentration of any inhibitor through a dose-response curve to minimize off-target effects.

  • Employ Control Experiments: Genetic knockdown or knockout of p38 MAPK can serve as a crucial control to validate the on-target effects of the chosen inhibitor.

Ultimately, the choice of inhibitor should be guided by the specific research question and a thorough understanding of the compound's pharmacological profile. This guide provides a framework for making an informed decision to enhance the reliability and reproducibility of your research.

References

A Comparative Guide to SKF-86002 Dihydrochloride: A Dual-Inhibitor Anti-Inflammatory Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SKF-86002 dihydrochloride (B599025) with other anti-inflammatory compounds, supported by experimental data. SKF-86002 is a potent anti-inflammatory agent with a unique dual mechanism of action, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, as well as inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling cascade. This multimodal approach offers a distinct advantage in modulating the complex inflammatory response.

Mechanism of Action: A Multi-Pronged Attack on Inflammation

SKF-86002 dihydrochloride distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other specific inhibitors through its ability to concurrently inhibit key enzymatic pathways and signaling cascades involved in inflammation.

  • Dual COX/5-LO Inhibition: Unlike NSAIDs that primarily target COX enzymes, SKF-86002 inhibits both COX and 5-LO.[1] This dual inhibition blocks the production of both prostaglandins (B1171923) and leukotrienes, critical mediators of inflammation, pain, and fever.

  • p38 MAPK Inhibition: SKF-86002 is also a potent inhibitor of p38 MAPK, a key kinase in the signaling cascade that regulates the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[2][3][4] By targeting this pathway, SKF-86002 can suppress the inflammatory response at a transcriptional and translational level.

Below is a diagram illustrating the signaling pathways modulated by SKF-86002.

SKF_86002_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Arachidonic Acid Arachidonic Acid Receptor->Arachidonic Acid p38 MAPK Pathway p38 MAPK Pathway Receptor->p38 MAPK Pathway COX COX Arachidonic Acid->COX 5-LO 5-LO Arachidonic Acid->5-LO Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes 5-LO->Leukotrienes Pro-inflammatory Cytokines (IL-1, TNF-α) Pro-inflammatory Cytokines (IL-1, TNF-α) p38 MAPK Pathway->Pro-inflammatory Cytokines (IL-1, TNF-α) SKF-86002 SKF-86002 SKF-86002->COX SKF-86002->5-LO SKF-86002->p38 MAPK Pathway

Figure 1. Mechanism of action of SKF-86002.

Comparative In Vitro Efficacy

The inhibitory potency of SKF-86002 has been quantified against key inflammatory targets and compared with other known inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in Human Monocytes

CompoundTargetIC50 (µM)Reference
SKF-86002 IL-1 Production1[2][3][4]
SKF-86002 TNF-α Production1[2][3][4]

Table 2: Inhibition of Arachidonic Acid Metabolism

CompoundEnzyme/ProductCell Type/SystemIC50 (µM)Reference
SKF-86002 Prostaglandin H2 SynthaseEnzyme Assay120[1]
SKF-86002 Prostanoid ProductionHuman Monocytes1[1]
SKF-86002 5-HETE & diHETE GenerationRBL-1 Cell Supernatant10[1]
SKF-86002 Leukotriene B4 (LTB4) GenerationHuman Neutrophils20[1]
SKF-86002 Leukotriene C4 (LTC4) GenerationHuman Monocytes20[1]

Comparative In Vivo Performance

The anti-inflammatory effects of SKF-86002 have been demonstrated in various animal models of inflammation, where it has shown efficacy superior to or distinct from traditional NSAIDs.

Table 3: Efficacy in Animal Models of Inflammation

ModelSpeciesSKF-86002 EffectComparator(s)Comparator EffectReference
Arachidonic Acid-Induced Ear EdemaMouseInhibitionNaproxen, IndomethacinInactive[1]
Carrageenan-Induced Paw EdemaRatInhibitionNaproxen, IndomethacinActive[1]
Adjuvant-Induced ArthritisRatReduced hindleg volume--[4]

The data suggests that SKF-86002 is particularly effective in inflammation models where both lipoxygenase and cyclooxygenase pathways are involved, a scenario where traditional NSAIDs show limited activity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Protocol 1: LPS-Induced Cytokine Production in Human Monocytes

This protocol outlines the procedure for measuring the inhibitory effect of SKF-86002 on the production of IL-1 and TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes.

LPS_Induced_Cytokine_Production_Workflow Isolate Human Monocytes Isolate Human Monocytes Culture Monocytes Culture Monocytes Isolate Human Monocytes->Culture Monocytes Pre-incubate with SKF-86002 Pre-incubate with SKF-86002 Culture Monocytes->Pre-incubate with SKF-86002 Stimulate with LPS Stimulate with LPS Pre-incubate with SKF-86002->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Collect Supernatant->Measure Cytokine Levels (ELISA)

Figure 2. Workflow for cytokine production assay.

1. Isolation of Human Monocytes:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood by Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using CD14 magnetic beads or by plastic adherence.

2. Cell Culture:

  • Resuspend isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plate the cells in 96-well plates at a density of 2 x 10^5 cells/well.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Pre-incubate the cells with various concentrations of SKF-86002 or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

4. LPS Stimulation:

  • Add LPS (from E. coli) to each well to a final concentration of 1 µg/mL to stimulate cytokine production.

5. Incubation and Sample Collection:

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates and collect the cell-free supernatants.

6. Cytokine Measurement:

  • Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

7. Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each concentration of SKF-86002 compared to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to assess the anti-inflammatory activity of SKF-86002 in an acute inflammation model.

1. Animals:

  • Use male Wistar rats weighing 150-200g.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer SKF-86002 or the vehicle orally (p.o.) to different groups of rats at a specified time (e.g., 1 hour) before carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (V0) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0, where Vt is the paw volume at time t.

  • Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent due to its unique dual inhibitory mechanism targeting both the arachidonic acid cascade and the p38 MAPK signaling pathway. The available data from in vitro and in vivo studies suggest that SKF-86002 may offer a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs, particularly in inflammatory conditions driven by both prostaglandins and leukotrienes. Further head-to-head comparative studies with other p38 MAPK inhibitors and selective COX-2 inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential and position within the landscape of anti-inflammatory drugs. The detailed protocols provided herein serve as a foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal of SKF-86002 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of SKF-86002 dihydrochloride (B599025), a chlorinated organic compound, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling SKF-86002 dihydrochloride for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust may be generated, use a NIOSH-approved respirator.

Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste. Based on its chemical structure, which includes chlorine, it falls into the category of halogenated organic waste .

Critical Disposal Don'ts:

  • DO NOT dispose of this compound down the sink or in regular trash.[1][2] Chlorinated hydrocarbons are strictly forbidden from sewer disposal.[3]

  • DO NOT mix with non-halogenated solvent waste.[4] Keeping these waste streams separate is often more cost-effective for disposal.[5]

  • DO NOT leave the waste container open.[5][6]

Step-by-Step Disposal Procedure

The following workflow outlines the process from identifying the waste to its final collection by authorized personnel.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Step 1: Identify Waste This compound (solid or in solution) B Step 2: Select Waste Container - Chemically compatible - Leak-proof lid - Good condition A->B C Step 3: Label Container - 'Hazardous Waste' - 'Halogenated Organics' - Full chemical name - Accumulation start date B->C D Step 4: Transfer Waste - Use a funnel for liquids - Avoid spills - Close lid immediately C->D E Step 5: Store Container - In designated Satellite  Accumulation Area (SAA) - At or near point of generation - With secondary containment D->E F Step 6: Request Pickup - Contact institution's  Environmental Health &  Safety (EHS) office - Do not exceed SAA limits E->F G Step 7: Documentation - Maintain records of  waste generation and disposal F->G

Caption: Workflow for the proper disposal of this compound.

Detailed Protocols

4.1. Protocol for Disposing of Solid this compound

  • Container Selection: Obtain a designated hazardous waste container that is compatible with solid chlorinated compounds.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[5] Fill in all required information, clearly identifying the contents as "this compound."

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.

  • Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[6]

  • Pickup: Once the container is full or reaches the storage time limit (typically 6-12 months), arrange for pickup through your institution's EHS department.[1][6]

4.2. Protocol for Disposing of Solutions Containing this compound

  • Segregation: This waste must be collected in a container designated for liquid halogenated organic waste .

  • Container Selection: Use a clean, empty, and appropriate solvent waste bottle with a secure, leak-proof cap.

  • Labeling: Label the container with a hazardous waste tag, listing "this compound" and the name of the solvent(s) used. Keep a running log of the components and their approximate percentages.

  • Transfer: Use a funnel to pour the waste solution into the container to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Storage and Pickup: Store the container in the SAA with secondary containment and request pickup from EHS as described above.

4.3. Protocol for Decontaminating Empty Containers

An empty container that held this compound must still be handled properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the residue.[7]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of as liquid halogenated organic waste.

  • Container Disposal: After triple rinsing, deface or remove the original chemical label.[5][7] The now-decontaminated container can typically be disposed of as regular lab glass or plastic, but confirm this with your institution's EHS guidelines.

Regulatory Framework

The disposal of chemical waste is governed by strict regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1] Academic laboratories may have specific regulations under Subpart K.[1] It is mandatory to follow all local, state, and institutional policies, which may be more stringent than federal laws.[8][9]

The logical relationship for ensuring compliance is outlined below.

G A Federal Regulations (e.g., EPA RCRA) B State & Local Regulations A->B C Institutional Policy (University/Company EHS) B->C D Laboratory-Specific SOPs C->D E Researcher Compliance D->E

Caption: Hierarchy of regulations governing laboratory waste disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Comprehensive Safety and Handling Guide for SKF-86002 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for SKF-86002 dihydrochloride (B599025), a p38 MAPK inhibitor used in research.

Chemical Identifier:

Compound NameSKF-86002 Dihydrochloride
Synonyms 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-imidazo[2,1-b]thiazole dihydrochloride
CAS Number 72873-74-6

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements: [1]

Hazard CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictogram: [1]

alt text

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

First Aid Measures

Immediate action is required in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

AspectProcedure
Handling Avoid generating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility. Do not allow the substance to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Don PPE Don PPE Consult SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Use Dissolve/Use Weigh Compound->Dissolve/Use Decontaminate Workspace Decontaminate Workspace Dissolve/Use->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。